Rhein
Description
This compound is a dihydroxyanthraquinone.
This compound is an anthraquinone metabolite of rheinanthrone and senna glycoside is present in many medicinal plants including Rheum palmatum, Cassia tora, Polygonum multiflorum, and Aloe barbadensis. It is known to have hepatoprotective, nephroprotective, anti-cancer, anti-inflammatory, and several other protective effects.
This compound has been reported in Rheum likiangense, Rheum franzenbachii, and other organisms with data available.
Properties
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Record name | RHEIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20992 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4026000 | |
| Record name | Rhein | |
| Source | EPA DSSTox | |
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Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhein appears as yellow needles (from methanol) or yellow-brown powder. (NTP, 1992), Solid | |
| Record name | RHEIN | |
| Source | CAMEO Chemicals | |
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| Record name | Rhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
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Boiling Point |
Sublimes (NTP, 1992) | |
| Record name | RHEIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | RHEIN | |
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| URL | https://cameochemicals.noaa.gov/chemical/20992 | |
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CAS No. |
478-43-3 | |
| Record name | RHEIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Rhein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-43-3 | |
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| Record name | Rhein | |
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| Record name | Rhein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13174 | |
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| Record name | Rhein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Rhein | |
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| Record name | 9,10-dihydro-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.839 | |
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| Record name | RHEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM64C2P6UX | |
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| Record name | Rhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
610 °F (NTP, 1992), >300, 321 °C | |
| Record name | RHEIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Rhein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13174 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Intricate Dance of a Natural Compound: Rhein's Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rhein, a naturally occurring anthraquinone compound found in medicinal plants such as rhubarb (Rheum spp.), has garnered significant attention for its multifaceted anti-cancer properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a therapeutic agent. This document summarizes key signaling pathways modulated by this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound has emerged as a promising candidate.[2] Preclinical studies have demonstrated this compound's ability to inhibit the growth of a wide array of cancer cell types, including those of the breast, colon, lung, liver, pancreas, and oral cavity.[1][3][4] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[3][5] This guide will dissect these mechanisms, offering a granular view of this compound's action at the molecular level.
Core Mechanisms of Action
This compound's anti-cancer activity is not attributed to a single mode of action but rather to its pleiotropic effects on various cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and the modulation of key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Intrinsic Pathway: this compound can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. The expression of the pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated by this compound treatment.[3][6]
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Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors, such as Fas, on the surface of cancer cells.[7] This sensitization to extrinsic apoptotic signals can enhance the efficacy of other therapeutic agents.
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the S-phase or G1 phase.[1][2][8] This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclins (such as Cyclin A1 and Cyclin E1) and cyclin-dependent kinases (like CDK2), which are essential for cell cycle progression.[1][2] Concurrently, it can upregulate the expression of cell cycle inhibitors like p21 and p27.[6]
Generation of Reactive Oxygen Species (ROS)
At higher concentrations (50 μM and above), this compound can act as a pro-oxidant, inducing the generation of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. The accumulation of ROS has been linked to the inactivation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[2]
Modulation of Key Signaling Pathways
This compound's ability to influence apoptosis, cell cycle, and other cellular processes is intricately linked to its modulation of several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR.[2] This inhibition can lead to decreased protein synthesis, cell growth, and the induction of apoptosis. In some cases, this compound has been found to promote the degradation of mTOR through the ubiquitin-proteasome pathway.[9]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the phosphorylation of ERK, a key mediator of cell proliferation.[5] In others, it can activate the stress-activated JNK and p38 pathways, which can lead to apoptosis.[10]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes, which are involved in cell survival and inflammation.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to suppress the STAT3 pathway, leading to the downregulation of its target genes and the inhibition of tumor growth.[1][2]
Quantitative Data
The efficacy of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, as well as its effects on cell cycle distribution and protein expression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Oral Cancer | YD-10B | 106.8 | 24 | [2] |
| Oral Cancer | Ca9-22 | 90.96 | 24 | [2] |
| Renal Cell Carcinoma | A498 | ~60 | 48 | [5] |
| Renal Cell Carcinoma | 786-O | ~60 | 48 | [5] |
| Renal Cell Carcinoma | ACHN | ~60 | 48 | [5] |
| Lung Cancer | A549 | 47.3 µg/ml (~166 µM) | 24 | [11] |
| Lung Cancer | A549/Taxol | 48.6 µg/ml (~171 µM) | 24 | [11] |
| Lung Cancer | PC9 | 24.9 µg/ml (~88 µM) | 24 | [11] |
| Lung Cancer | PC9/GD | 27.4 µg/ml (~96 µM) | 24 | [11] |
| Gastric Cancer | AGS | 125.06 | Not Specified | [12] |
| Gastric Cancer | MGC803 | 66.09 | Not Specified | [12] |
| Hepatocellular Carcinoma | BEL-7402 | 50-200 (effective range) | 48 | [8][13] |
| Breast Cancer | MCF-7/VEC | 1.291 x 10^5 | Not Specified | [14] |
| Breast Cancer | MCF-7/HER2 | 1.079 x 10^5 | Not Specified | [14] |
| Non-small Cell Lung Cancer | PC-9 | 24.59 | Not Specified | [14] |
| Non-small Cell Lung Cancer | H460 | 52.88 | Not Specified | [14] |
| Non-small Cell Lung Cancer | A549 | 23.9 | Not Specified | [14] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect | Reference |
| YD-10B | 25, 50, 100 | 48 | Increased proportion of S-phase cells | [1][2] |
| Ca9-22 | 25, 50, 100 | 48 | Increased proportion of S-phase cells | [1][2] |
| BEL-7402 | 50-200 | 48 | S-phase arrest | [8][15] |
| Pancreatic Cancer Cells | 0-200 | Not Specified | G1 phase arrest | |
| MCF-7/HER2 | Not Specified | Not Specified | S-phase arrest | [6] |
| MCF-7/VEC | Not Specified | Not Specified | Increased G1 phase | [6] |
Table 3: Effect of this compound on the Expression of Key Proteins
| Protein | Cancer Cell Type | Effect of this compound | Reference |
| p-AKT | Oral Cancer | Downregulation | [2] |
| p-mTOR | Oral Cancer | Downregulation | [2] |
| Cyclin A1 | Oral Cancer | Downregulation | [1][2] |
| Cyclin E1 | Oral Cancer | Downregulation | [1][2] |
| CDK2 | Oral Cancer | Downregulation | [1][2] |
| p-ERK | Renal Cell Carcinoma | Downregulation | [5] |
| p-JNK | Renal Cell Carcinoma | Downregulation | [5] |
| MMP9 | Renal Cell Carcinoma | Downregulation | [5] |
| CCND1 | Renal Cell Carcinoma | Downregulation | [5] |
| c-Myc | Hepatocellular Carcinoma | Downregulation | [8] |
| Caspase-3 | Hepatocellular Carcinoma | Upregulation | [8] |
| Bax | Breast Cancer | Upregulation | [3] |
| Bcl-2 | Breast Cancer | Downregulation | [3] |
| p-STAT3 | Colon Cancer | Downregulation | [3] |
| Cyclin D1 | Colon Cancer | Downregulation | [3] |
| Cyclin B1 | Colon Cancer | Downregulation | [3] |
| p53 | Lung Cancer | Upregulation | [3] |
| p21 | Lung Cancer | Upregulation | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat cancer cells with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to simultaneously modulate several key signaling pathways, induce apoptosis, and halt cell cycle progression underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future investigations should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination with existing chemotherapeutic agents, and developing novel drug delivery systems to enhance its bioavailability and tumor-specific targeting. Further in vivo studies are also crucial to validate the promising in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting. The continued exploration of this compound's mechanism of action will undoubtedly pave the way for its potential translation into a valuable clinical tool in the fight against cancer.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V/PI staining assay [bio-protocol.org]
- 3. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell and rat serum, urine and tissue metabolomics analysis elucidates the key pathway changes associated with chronic nephropathy and reveals the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 10. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
Biological activities of Rhein and its derivatives
An In-Depth Technical Guide to the Biological Activities of Rhein and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a prominent lipophilic anthraquinone compound isolated from various medicinal plants, including those of the Rheum (rhubarb), Cassia, Polygonum, and Aloe genera.[1][2][3] Traditionally used in Chinese medicine for centuries, modern pharmacological research has illuminated its diverse biological activities, establishing it as a molecule of significant interest for therapeutic development.[1][4] this compound exhibits a wide spectrum of effects, including anticancer, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective properties.[1][2] Its mechanisms of action are complex, often involving the modulation of critical cellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[3] However, the clinical utility of this compound is hampered by poor water solubility, low oral bioavailability, and potential for toxicity at higher doses.[1][3][5][6] This has spurred the design and synthesis of numerous this compound derivatives, engineered to enhance pharmacological properties and reduce toxicity.[1][6][7][8] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, presenting quantitative data, detailing key experimental methodologies, and visualizing the underlying molecular pathways to support ongoing research and drug development efforts.
Anticancer Activities
This compound and its derivatives have demonstrated potent therapeutic effects against a range of cancers, including liver, breast, lung, colorectal, and oral cancers.[1][9] Its antitumor mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][10]
Molecular Mechanisms & Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound can directly target and promote the ubiquitin-proteasome-mediated degradation of mTOR, a central regulator of cell growth and proliferation.[1][10] This inhibition suppresses downstream signaling, leading to reduced cell viability and proliferation in cancers like colorectal and oral cancer.[10][11]
-
MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK and JNK.[9][12] This disruption interferes with signals that promote cancer cell proliferation, migration, and invasion, particularly in renal and colon cancer cells.[9][12]
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, this compound reduces the expression of various pro-inflammatory and pro-survival genes that are critical for tumor progression and angiogenesis.[9]
-
Apoptosis Induction: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It increases the Bax/Bcl-2 ratio, promotes the release of cytochrome c, and activates caspases-3, -8, and -9.[1][9] This process is often initiated by the generation of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, depending on the cancer type. For instance, it causes S-phase arrest in colorectal and oral cancer cells and G2/M phase arrest in non-small cell lung cancer cells.[1][11] This is achieved by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been quantified across numerous cancer cell lines, with IC50 values indicating its concentration-dependent efficacy.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Liver Cancer | HepG2 | 161.5 | [1] |
| Liver Cancer | HepaRG | 77.97 | [1] | |
| Lung Cancer | A549 | 23.9 | [1] | |
| Lung Cancer | PC-9 | 24.59 | [1] | |
| Lung Cancer | H460 | 52.88 | [1] | |
| Colorectal Cancer | HCT15 | 41.25 | [1] | |
| Colorectal Cancer | HCT116 | 47.77 | [1] | |
| Colorectal Cancer | DLD1 | 46.51 | [1] | |
| Oral Cancer | YD-10B | 106.8 | [13] | |
| Oral Cancer | Ca9-22 | 90.96 | [13] | |
| Derivative 4v | Colorectal Cancer | HCT116 | 0.31 - 0.83 | [7] |
| Liver Cancer | HepG2 | 0.33 - 0.85 | [7] | |
| Breast Cancer | MCF-7 | 5.92 - 7.63 | [7] | |
| Derivative 5e | Lung Cancer | A549 | 5.74 | [14] |
Note: IC50 values can vary based on experimental conditions and incubation times (typically 24-72h).
Anti-inflammatory Activities
This compound exhibits significant anti-inflammatory activity by inhibiting the activation of inflammatory cells and reducing the production and release of inflammatory mediators.[1][15] This effect is central to its therapeutic potential in conditions like osteoarthritis and rheumatoid arthritis.[15][16][17]
Molecular Mechanisms & Signaling Pathways
The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway .[1][5] In inflammatory states, signaling molecules like TNF-α and IL-1β trigger the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound blocks the degradation of IκBα, thereby preventing p65 nuclear translocation.[17] This leads to a significant reduction in the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2), and other inflammatory mediators.[1][15][17] Additionally, this compound can modulate the MAPK and PI3K/Akt pathways, which also play a role in the inflammatory response.[1]
Antidiabetic and Metabolic Activities
This compound has demonstrated significant potential in managing diabetes mellitus and related metabolic disorders.[18][19] Its effects include improving insulin resistance, protecting pancreatic β-cells, and regulating glucose and lipid metabolism.[3][18]
Molecular Mechanisms
-
Improving Insulin Resistance: this compound enhances insulin sensitivity by modulating several pathways. It can inhibit the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[18][20] By acting as a PPARγ antagonist, this compound can reduce fat accumulation and decrease levels of circulating free fatty acids, which contribute to insulin resistance.[3]
-
Anti-inflammatory Action: Chronic low-grade inflammation is a key driver of insulin resistance. By inhibiting the NF-κB pathway, this compound reduces the production of inflammatory cytokines in metabolic tissues, thereby improving insulin signaling.[18]
-
Protecting Pancreatic β-cells: this compound protects pancreatic β-cells from hyperglycemia-induced apoptosis.[20] It achieves this by inhibiting mitochondrial fission through the suppression of dynamin-related protein 1 (Drp1) and by reducing oxidative stress.[20][21]
-
Regulating Gut Microbiota: Studies suggest this compound can modulate the gut microbiota, increasing the abundance of beneficial bacteria like Bacteroides. This alteration can improve glucose metabolism and homeostasis.[18]
-
Lipid Metabolism: this compound inhibits cholesterol synthesis by targeting HMG-CoA reductase and reduces the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[18][20]
Hepatoprotective and Neuroprotective Activities
Hepatoprotective Effects
This compound demonstrates protective effects against liver injury induced by toxins like acetaminophen and methotrexate.[22][23] The primary mechanism involves the mitigation of oxidative stress. This compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[3][22] This enhances the cellular defense against reactive oxygen species, reduces lipid peroxidation, and prevents hepatocyte apoptosis.[2][22]
Neuroprotective Effects
This compound exhibits neuroprotective properties in models of cerebral ischemia-reperfusion injury and Alzheimer's disease.[24][25][26] Its key mechanisms include:
-
Antioxidant Activity: this compound reduces oxidative stress in the brain by increasing the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][24]
-
Anti-apoptotic Action: It modulates apoptosis-related proteins, increasing the expression of anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax and cleaved caspases-3 and -9.[24]
-
Anti-neuroinflammation: this compound inhibits microglia-mediated neuroinflammation by suppressing the activation of the NLRP3 inflammasome and the TLR4-NFκB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in the brain.[25]
-
Mitochondrial Biogenesis: In models of Alzheimer's, this compound has been shown to activate the SIRT1/PGC-1α pathway, which promotes mitochondrial biogenesis and function, helping to counteract neuronal oxidative stress.[26][27]
Experimental Protocols & Workflows
This section outlines the general methodologies for key experiments frequently cited in the study of this compound's biological activities.
Cell Viability Assay (MTT or CCK-8)
This assay quantifies the cytotoxic or anti-proliferative effect of a compound on cancer cells.
-
Principle: Tetrazolium salts (MTT or WST-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or its derivatives (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. If using MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after treatment.
-
Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
-
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Perspectives
This compound is a pharmacologically versatile natural compound with well-documented anticancer, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and Nrf2, underscores its therapeutic potential for a wide range of complex diseases. The primary challenges hindering its clinical translation—poor solubility and low bioavailability—are being actively addressed through the development of novel derivatives and drug delivery systems.[1][7][8] Studies have shown that derivatives, such as those modified at the 2-carboxyl group, can exhibit significantly improved aqueous solubility and orders-of-magnitude greater potency than the parent compound.[7][8]
Future research should focus on comprehensive preclinical and clinical evaluation of the most promising this compound derivatives. Key areas of investigation include detailed pharmacokinetic and toxicological profiling, optimization of drug delivery strategies to improve target tissue accumulation, and elucidation of synergistic effects when used in combination with existing therapeutic agents. The wealth of data on this compound provides a strong foundation for its development as a next-generation therapeutic agent for managing cancer, inflammatory disorders, and metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of this compound derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of this compound derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of this compound–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects and Mechanisms of this compound, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory Effects and Mechanisms of this compound, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. This compound for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for treating diabetes mellitus: A pharmacological and mechanistic overview | Semantic Scholar [semanticscholar.org]
- 20. The Molecular Mechanism of this compound in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Hepatoprotective effect of this compound against methotrexate-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound protects against cerebral ischemic‑/reperfusion‑induced oxidative stress and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. This compound Ameliorates Cognitive Impairment in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease by Relieving Oxidative Stress through Activating the SIRT1/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of Rhein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a primary active lipophilic component found in several medicinal plants, most notably Rhubarb (Rheum spp.). It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, hepatoprotective, and nephroprotective effects. However, the clinical translation of this compound is significantly hampered by its poor water solubility, leading to low oral absorption and limited bioavailability. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for the scientific community.
Pharmacokinetic Profile (ADME)
The journey of this compound through the body is characterized by rapid absorption and distribution, followed by extensive metabolism and swift elimination.
Absorption
This compound exhibits poor oral absorption, a characteristic primarily attributed to its low water solubility. After oral administration, only a fraction of the dose reaches systemic circulation. Studies in rats have shown that the absorption of this compound is approximately 50-60%.[1] The prodrug diacerein is often used in clinical practice, as it is completely metabolized to this compound after administration, improving its uptake.
Distribution
Once absorbed, this compound distributes rapidly into various tissues. Studies in rats have shown that the highest concentrations are found in the liver, spleen, kidney, heart, and lungs.[2] Lower levels are observed in the muscle, adrenal glands, and thyroid.[2] Notably, this compound does not appear to cross the blood-brain barrier.[2] this compound exhibits very high plasma protein binding in both rat and human serum.[1]
Metabolism
This compound undergoes extensive phase II metabolism, primarily in the liver and gastrointestinal tract. The main metabolic pathways are glucuronidation and sulfation, leading to the formation of more water-soluble conjugates.[1] Key metabolites include this compound glucuronide and this compound sulfate. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A8 (in the gastrointestinal tract) and UGT2B7, play a significant role in its hepatic first-pass elimination.
Excretion
This compound and its metabolites are eliminated from the body through both renal and fecal routes. In rats, it is estimated that about 37% is excreted in urine and 53% in feces. Biliary-excreted this compound metabolites can be reabsorbed, indicating potential enterohepatic circulation, and are ultimately excreted in the urine.[1]
Bioavailability
The oral bioavailability of this compound is inherently low due to its poor water solubility and significant first-pass metabolism. This limitation has spurred research into novel drug delivery systems to enhance its therapeutic efficacy. One promising approach is the encapsulation of this compound into liposomes, which has been shown to significantly improve its oral bioavailability in Wistar rats by facilitating rapid absorption into the bloodstream.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key quantitative data from various pharmacokinetic studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Tmax (h) | 0.236 - 0.333 | Oral administration of Niuhuang Shang Qing (NHSQ) tablets | [4] |
| Cmax (ng/mL) | 1623.25 ± 334.06 | Oral administration of 50 mg/kg diacerein | [5] |
| AUC (0-t) (h·ng/mL) | 4280.15 ± 1576.81 | Oral administration of 50 mg/kg diacerein | [5] |
| t1/2 (h) | 2.34 ± 1.81 | Oral administration of 50 mg/kg diacerein | [5] |
| t1/2 (h) | 5.51 - 13.66 | Oral administration of NHSQ tablets | [4] |
Abbreviations: Tmax, Time to maximum plasma concentration; Cmax, Maximum plasma concentration; AUC, Area under the plasma concentration-time curve; t1/2, Elimination half-life.
Table 2: Biodistribution of this compound in Rats
| Tissue | Relative Concentration |
| Liver | High |
| Spleen | High |
| Kidney | High |
| Heart | High |
| Lung | High |
| Muscle | Low |
| Adrenal Gland | Low |
| Thyroid | Low |
| Brain | Not Detected |
(Data compiled from[2])
Experimental Protocols
Animal Pharmacokinetic Study
A representative experimental protocol for assessing the pharmacokinetics of this compound in an animal model is detailed below.
-
Animal Model: Female Wistar rats are commonly used.[5] The animals are housed in controlled environments with regulated temperature, humidity, and light/dark cycles, and are allowed to acclimatize before the experiment.[5]
-
Drug Administration: For oral studies, a suspension of the test compound (e.g., diacerein at 50 mg/kg) is administered by gavage.[5]
-
Blood Sampling: Blood samples (e.g., 30-40 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.[5] Anesthesia may be used to minimize distress during sampling.[5]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., 8000 rpm for 8 minutes) and stored at -80°C until analysis.[5]
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[5]
Analytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is frequently employed for the quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation:
-
Spike 20 µL of blank plasma with the sample and an internal standard (e.g., wogonin or celecoxib).[5][6]
-
Perform protein precipitation by adding a solvent like acetonitrile.[5][6]
-
Sonicate the samples to ensure efficient extraction, followed by centrifugation (e.g., 20,000 x g for 15 minutes).[5]
-
The supernatant is collected, dried under nitrogen, and the residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile) for injection into the LC-MS/MS system.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., ACE C18 or Inertsil ODS-3) is typically used for separation.[6][7]
-
Mobile Phase: A common mobile phase consists of a gradient of ammonium acetate and acetonitrile.[5][7] For example, a mixture of 0.01 M ammonium acetate (pH 6.0), acetonitrile, and methanol (30:58:12, v/v/v) can be used.[6]
-
Flow Rate: A typical flow rate is maintained around 0.4 mL/min.[5]
-
-
Mass Spectrometry Conditions:
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, recovery, and stability.[6][7] A lower limit of quantification (LLOQ) for this compound can be as low as 5-7.81 nM.[6][7]
Visualizations: Pathways and Workflows
Pharmacokinetic Pathway of this compound
Caption: Overview of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of this compound.
This compound's Influence on the NF-κB Signaling Pathway
This compound exerts significant anti-inflammatory effects, largely by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.[9]
References
- 1. Pharmacokinetics of 14C-labelled this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent this compound-Loaded Liposomes for In Vivo Biodistribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS Method to Quantify this compound and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of this compound in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
Rhein's Anti-Inflammatory Response: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of Rhein, a major bioactive anthraquinone compound. It delineates the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the NLRP3 inflammasome pathway, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.[1][2][3][4]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][6] this compound has been shown to be a potent inhibitor of this pathway.[1][5][7] Its inhibitory action is multifaceted, targeting several key steps in the activation cascade.
This compound has been demonstrated to suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and subsequent translocation to the nucleus.[5][6] Furthermore, this compound can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] Some studies suggest that this compound's anti-inflammatory activity is mediated through the inhibition of IκB kinase β (IKKβ), an upstream kinase responsible for IκBα phosphorylation.[4][9] Additionally, this compound can modulate the PPARγ–NF-κB–HDAC3 axis, promoting a complex that blocks NF-κB acetylation and downstream cytokine release.[1][3]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are crucial mediators of cellular responses to a variety of external stimuli, leading to inflammation. This compound has been found to interfere with the activation of these kinases. In chondrocytes, this compound can inhibit the IL-1β-stimulated ERK1/2 pathway.[10] Studies in renal cell carcinoma have also shown that this compound can inhibit the phosphorylation of ERK and JNK.[11] This inhibition of MAPK signaling contributes to the overall anti-inflammatory and anti-proliferative effects of this compound.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[5] this compound has been shown to significantly attenuate the expression of NLRP3 and the subsequent cleavage of IL-1β in macrophages stimulated with LPS and ATP.[5] This indicates that this compound can directly or indirectly inhibit the activation of the NLRP3 inflammasome, providing another crucial mechanism for its anti-inflammatory action.[5][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is involved in regulating various cellular processes, including inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13] This inhibition is achieved by decreasing the phosphorylation levels of key proteins in the pathway, including PI3K, Akt, and mTOR.[12]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various inflammatory markers and pathways as reported in the literature.
| Cell/Animal Model | Stimulus | This compound Concentration(s) | Measured Parameter | Observed Effect | Reference |
| RAW264.7 macrophages | LPS (1 µg/mL) | 1, 5, 20 µM | IL-6, IL-1β, TNF-α production | Significant reduction at 5 and 20 µM | [5] |
| RAW264.7 macrophages | LPS (1 µg/mL) | 5, 20 µM | Phosphorylation of NF-κB p65 | Significant reduction | [5][6] |
| RAW264.7 macrophages | LPS + ATP | 5, 20 µM | NLRP3 and cleaved IL-1β expression | Significant attenuation | [5] |
| Transgenic zebrafish | Tail-cutting | 1, 5, 20 µM | Immune cell migration | Dose-dependent inhibition | [6][14] |
| Human osteoarthritic chondrocytes | IL-1β (10⁻¹⁰ M) | 10⁻⁵ M | IL-6, MMP-3, NO production | Reduction by 17-30% | [15] |
| HCT15, HCT116, DLD1 CRC cells | - | IC50 at 24h | Cell viability | IC50 values of 41.25 µM, 47.77 µM, and 46.51 µM, respectively | [16] |
| A498, 786-O RCC cells | - | 60 µM | p-ERK, p-Akt expression | Inhibition | [11] |
| RSV-challenged mice | RSV | - | IL-1β, IL-6, TNF-α, IL-18, IL-33 in serum and lung | Reduction | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Western Blot Analysis of Phosphorylated NF-κB p65
This protocol is designed to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit in cell lysates.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., RAW264.7 macrophages) to 80-90% confluency and treat with this compound at desired concentrations for a specified time before stimulating with an inflammatory agent (e.g., LPS).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
c. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C. A primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
ELISA for Cytokine Quantification
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][18]
a. Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again three times with wash buffer.
b. Sample and Standard Incubation:
-
Add 100 µL of standards (recombinant cytokine) and samples (cell culture supernatants) to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
c. Detection:
-
Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
NLRP3 Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome by quantifying IL-1β release.
a. Cell Culture and Treatment:
-
Seed cells (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate.[7]
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][19]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome with a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 1 hour.[9][19]
b. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit, following the protocol described above.
-
Cell lysates can also be analyzed by Western blot for the presence of cleaved caspase-1 and mature IL-1β.
Immunofluorescence Assay for NF-κB p65 Nuclear Translocation
This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[4][5][20]
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at desired concentrations for a specified time before stimulating with an inflammatory agent (e.g., LPS or TNF-α).
b. Cell Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
c. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (fluorescent secondary antibody) and nuclear (DAPI) staining.
-
Analyze the images to quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 5. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 6. This compound attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. Nuclear Translocation of NF-κB p65 in hBMECs by Immunofluorescence Analysis [bio-protocol.org]
An In-depth Technical Guide to the Natural Sources and Extraction of Rhein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein, an anthraquinone of significant pharmacological interest, is found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the principal natural sources of this compound and details various methods for its extraction and purification. The document presents quantitative data in structured tables for comparative analysis of extraction efficiencies. Detailed experimental protocols for conventional and modern extraction techniques are provided to facilitate replication and optimization. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz to elucidate its mechanisms of action at a molecular level.
Principal Natural Sources of this compound
This compound is a naturally occurring anthraquinone derivative found in several families of medicinal plants. The primary sources of this compound are species within the Rheum, Cassia, and Polygonum genera.
-
Rhubarb (Rheum species): The roots and rhizomes of various rhubarb species are the most prominent sources of this compound. Notably, Rheum palmatum (Chinese Rhubarb), Rheum officinale, and Rheum tanguticum are frequently cited for their high concentrations of this compound and other bioactive anthraquinones like emodin, aloe-emodin, chrysophanol, and physcion[1][2][3]. The concentration of these compounds can be influenced by factors such as the plant's species, geographical origin, and harvesting time[3].
-
Cassia species: Several species of the Cassia genus are known to contain this compound. Cassia fistula (Golden Shower Tree), for instance, contains this compound in its fruit pulp[4][5]. Other documented sources include Cassia reticulata, Cassia tora, and Cassia angustifolia (Senna)[1].
-
Polygonum multiflorum (Fo-Ti): Also known as He Shou Wu in traditional Chinese medicine, the roots of Polygonum multiflorum are another significant source of this compound and its glycosides[6][7][8][9].
-
Other Botanical Sources: this compound has also been identified in other plants, including Senna alexandrina and has been isolated from endophytic fungi, such as Fusarium solani, residing in the roots of Rheum palmatum.
Extraction Methodologies for this compound
The extraction of this compound from its natural botanical sources can be accomplished through a variety of techniques, ranging from traditional solvent-based methods to more advanced, modern approaches. The choice of method often depends on factors such as the desired yield, purity, extraction time, and environmental considerations.
Conventional Extraction Methods
2.1.1. Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.
2.1.2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, heated solvent.
2.1.3. Heat-Reflux Extraction
This method involves boiling the plant material with a solvent and condensing the vapor back into the extraction vessel, allowing for extraction at an elevated and constant temperature.
Modern Extraction Methods
2.2.1. Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency in a shorter time.
2.2.2. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent. MAE is known for its high speed and efficiency.
Quantitative Data on this compound Extraction
The efficiency of this compound extraction is highly dependent on the method and parameters used. The following tables summarize quantitative data from various studies to allow for easy comparison.
| Extraction Method | Plant Source | Part Used | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Time | This compound Yield (mg/g of plant material) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Cassia fistula | Pod Pulp | 10% Ethanol | 1:40 g/mL | 75 | 40 min | 14.98 ± 0.93 | [10] |
| Microwave-Assisted Extraction (MAE) | Rheum palmatum | Root | Protic Ionic Liquid (80%) | 40 g/g | - | 50 s | 7.8 | [11] |
| Maceration | Cassia fistula | Pod Pulp | 70% Ethanol | - | Room Temp | - | Highest total anthraquinones | [1] |
| Decoction | Cassia fistula | Pod Pulp | Water | - | 95-98 | - | Highest total anthraquinone glycosides | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Cassia fistula Pod Pulp
-
Material Preparation: Dry the pod pulp of Cassia fistula and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 40 mL of a 10% (v/v) ethanol-water solution to achieve a solid-to-liquid ratio of 1:40 g/mL.
-
Place the vessel in an ultrasonic bath and set the temperature to 75 °C.
-
Apply sonication for 40 minutes.
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The filtrate can then be concentrated under reduced pressure.
-
For quantitative analysis, the extract is typically analyzed using High-Performance Liquid Chromatography (HPLC).
-
Protocol for Microwave-Assisted Extraction (MAE) of this compound from Polygonum multiflorum Roots
-
Material Preparation: Obtain dried roots of Polygonum multiflorum and grind them into a powder.
-
Extraction:
-
Place 1 g of the root powder into a microwave extraction vessel.
-
Add the appropriate volume of 60% acetone to achieve a solvent-to-material ratio of 40:1 (v/w).
-
Carry out the extraction in a modified microwave system for 5 minutes at a microwave power of 127 W.
-
-
Post-Extraction:
-
Filter the resulting extract through Whatman No. 1 filter paper.
-
The solvent can be evaporated under vacuum.
-
The dried extract can be redissolved in a suitable solvent for further analysis, such as HPLC.
-
Protocol for Soxhlet Extraction of this compound from Rhubarb
-
Material Preparation: Dry and powder the roots and rhizomes of rhubarb.
-
Extraction:
-
Place a known amount of the powdered rhubarb (e.g., 15 g) into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as hexane, chloroform, or methanol (e.g., 280 mL).
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will cool and drip down into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.
-
This process is allowed to continue for several cycles until the solvent in the siphon tube becomes colorless.
-
-
Post-Extraction:
-
Cool the apparatus and remove the round-bottom flask.
-
The solvent in the flask, now containing the extracted this compound, can be evaporated to yield the crude extract.
-
Protocol for Maceration of Cassia fistula Roots
-
Material Preparation: The dried and powdered root of Cassia fistula is used.
-
Extraction:
-
Take a specific quantity of the coarse root powder (e.g., 50 g) in a suitable glass container.
-
Add a solvent of choice (e.g., petroleum ether, chloroform, ethyl acetate, or methanol) until the powder is fully submerged.
-
Seal the container and keep it at room temperature for a period of 7 days, with occasional shaking.
-
-
Post-Extraction:
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
The solvent from the filtrate can be evaporated to obtain the crude extract.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been shown to influence this pathway in various contexts. For instance, in the context of wound healing, this compound can activate the PI3K/Akt pathway, leading to increased proliferation and migration of fibroblasts[12][13][14]. Conversely, in several types of cancer cells, this compound has been observed to inhibit the PI3K/Akt pathway, thereby inducing apoptosis and suppressing tumor growth[15][16].
Caption: this compound's context-dependent modulation of the PI3K/Akt pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. This compound is known to exert potent anti-inflammatory effects by inhibiting this pathway. It can prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[6][9][17][18][19][20].
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are involved in a wide array of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the MAPK/ERK pathway in certain cancer cells, contributing to its anti-proliferative and pro-apoptotic effects[11][16][21][22].
Caption: this compound's inhibitory effect on the MAPK/ERK signaling cascade.
Apoptosis Signaling Pathway
This compound has been demonstrated to induce apoptosis in various cancer cell lines through multiple mechanisms. These include the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[3][4][5][7]. The activation of caspases, particularly caspase-3, is a common downstream event in this compound-induced apoptosis[7].
Caption: Overview of this compound-induced apoptosis pathways.
Conclusion
This compound remains a compound of significant interest due to its wide range of pharmacological activities. This guide has detailed its primary natural sources and provided a comparative overview of various extraction methodologies, from traditional to modern techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its effects on key signaling pathways, such as PI3K/Akt, NF-κB, and MAPK/ERK, offers insights into its mechanisms of action and underscores its potential for the development of novel therapeutics. Further research into optimizing extraction processes and fully understanding the nuances of its interactions with cellular signaling networks will be crucial for harnessing the full therapeutic potential of this compound.
References
- 1. Frontiers | A Comprehensive and System Review for the Pharmacological Mechanism of Action of this compound, an Active Anthraquinone Ingredient [frontiersin.org]
- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of this compound, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of this compound through the mitochondrial pathways, two death receptor pathways, and reducing autophagy in human liver L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of this compound on ulcerative colitis via inhibiting PI3K/Akt/mTOR signaling pathway and regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes skin wound healing by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound promotes skin wound healing by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/AKT signaling via ROS regulation is involved in this compound-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Pharmacological Activities, Security, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Update on Pharmacological Activities, Security, and Pharmacokinetics of this compound - ProQuest [proquest.com]
- 18. Anti-inflammatory Effects and Mechanisms of this compound, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. mdpi.com [mdpi.com]
- 22. MAPK signaling pathway | Abcam [abcam.com]
Therapeutic Potential of Rhein in Renal Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renal fibrosis is the common pathological endpoint for a majority of chronic kidney diseases (CKD), characterized by the excessive accumulation of extracellular matrix (ECM) leading to scarring and loss of kidney function.[1][2][3] Current therapeutic strategies are limited, highlighting the urgent need for novel anti-fibrotic agents.[2][4] Rhein, a primary bioactive anthraquinone compound isolated from Rhubarb (Rheum palmatum L.), has demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and notably, anti-fibrotic effects.[5][6][7][8][9] This technical guide provides a comprehensive overview of the therapeutic potential of this compound in combating renal fibrosis, focusing on its molecular mechanisms, experimental evidence, and detailed protocols for key assays.
Molecular Mechanisms of this compound in Renal Fibrosis
This compound exerts its anti-fibrotic effects by modulating a complex network of signaling pathways central to the pathogenesis of renal fibrosis. These include canonical pro-fibrotic pathways, inflammatory cascades, and metabolic regulators.
Inhibition of Pro-Fibrotic Signaling Pathways
2.1.1 TGF-β/Smad Pathway The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis.[10][11][12] Upon activation, TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of pro-fibrotic genes like collagen and α-smooth muscle actin (α-SMA).[10][13] this compound has been shown to suppress the expression of TGF-β1 and its type I receptor.[14] Furthermore, it inhibits the phosphorylation of Smad3, a key pathogenic mediator in this pathway, thereby blocking the downstream fibrotic response.[15]
Caption: this compound inhibits the TGF-β/Smad pathway, a key driver of renal fibrosis.
2.1.2 Sonic Hedgehog (SHH) Pathway The Sonic Hedgehog (SHH) signaling pathway, crucial during embryonic development, can be reactivated in injured kidneys, contributing to fibrosis.[16] this compound has been shown to remarkably ameliorate renal interstitial fibrosis by inhibiting the SHH-Gli1-Snail signal pathway.[5][17] It reduces the expression of SHH, Gli1, and Snail, which are key components of this pathway involved in epithelial-to-mesenchymal transition (EMT) and fibrosis.[5][17]
Caption: this compound's anti-fibrotic effect via inhibition of the SHH-Gli1-Snail pathway.
2.1.3 STAT3 Pathway Signal transducer and activator of transcription 3 (STAT3) signaling contributes to renal fibrosis progression.[18] this compound has been found to inhibit the phosphorylation of STAT3 induced by unilateral ureteral obstruction (UUO). This suppression of STAT3 activation is associated with reduced tubular cell apoptosis and amelioration of interstitial fibrosis.[18]
Modulation of Inflammatory Pathways
2.2.1 NF-κB Pathway Chronic inflammation is a key driver of CKD progression.[19] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB by restraining the expression and phosphorylation of key proteins in the pathway and preventing the nuclear translocation of the p65 subunit.[6][7][19] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[6][19]
Caption: this compound's anti-inflammatory action through inhibition of the NF-κB pathway.
2.2.2 NLRP3 Inflammasome The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, promoting renal inflammation and fibrosis.[20][21][22][23] While direct inhibition of NLRP3 by this compound in the context of renal fibrosis is still under investigation, its ability to suppress upstream activators like NF-κB and reduce oxidative stress suggests a potential regulatory role.[6] Activation of the NLRP3 inflammasome is a critical event in the progression of CKD.[20][21]
Regulation of Cellular Homeostasis and Metabolism
2.3.1 Upregulation of Klotho Klotho is a potent anti-aging and anti-fibrotic protein whose expression is markedly reduced in fibrotic kidneys.[24] this compound has been shown to reverse the suppression of Klotho. Mechanistic studies indicate that this compound achieves this by inhibiting DNA hypermethylation of the Klotho promoter, thereby restoring its expression.[24] Restored Klotho levels contribute to the anti-inflammatory and anti-fibrotic effects.[6]
2.3.2 Restoration of Fatty Acid Oxidation (FAO) Dysfunctional fatty acid oxidation (FAO) in renal tubular epithelial cells is a key feature of fibrotic kidneys.[25] this compound can improve renal fibrosis by restoring Cpt1a-mediated FAO. It achieves this by modulating the SirT1/STAT3/Twist1 pathway, where it upregulates SirT1, leading to the inhibition of STAT3 and its downstream target Twist1, which in turn relieves the suppression of Cpt1a, a critical enzyme for FAO.[25][26]
Caption: this compound restores fatty acid oxidation via the SirT1/STAT3/Twist1 pathway.
Quantitative Data from Preclinical Studies
The anti-fibrotic efficacy of this compound has been quantified in various in vivo and in vitro models. The following tables summarize key findings.
Table 1: Summary of In Vivo Studies on this compound in Renal Fibrosis
| Model/Species | This compound Dosage | Duration | Key Quantitative Findings | Reference(s) |
| Unilateral Ureteral Obstruction (UUO) / Sprague Dawley Rats | 2 mg/kg/day (i.g.) | 14 days | Significantly decreased mRNA and protein expression of SHH, Gli1, and Snail compared to UUO group. Reduced tubular atrophy, necrosis, and interstitial fibrosis. | [5],[17] |
| Unilateral Ureteral Obstruction (UUO) / Mice | 150 mg/kg/day (p.o.) | Not specified | Markedly ameliorated fibrotic lesions, reduced α-SMA expression, and attenuated fibronectin deposition. Suppressed TGF-β1 and its type I receptor expression. | [14],[27] |
| Unilateral Ureteral Obstruction (UUO) / Rats | 100 mg/kg/day (i.g.) | 14 days | Significantly reduced renal coefficient, BUN, and Scr. Decreased expression of α-SMA and Col1A. Attenuated tubular atrophy and ECM deposition. | [25],[26] |
| 5/6 Nephrectomy (5/6 Nx) / Rats | Not specified | Not specified | Significantly reduced ROS levels. Inhibited production of TNF-α, IL-6, and MCP-1. | [6],[19] |
| Adenine-induced CKD / Mice | Not specified | Not specified | Reversed Klotho deficiency by inhibiting DNMT1 and DNMT3a induction and reducing Klotho promoter hypermethylation. | [24] |
i.g. = intragastric; p.o. = per os (by mouth); BUN = Blood Urea Nitrogen; Scr = Serum Creatinine; i.p. = intraperitoneal.
Table 2: Summary of In Vitro Studies on this compound in Renal Fibrosis
| Cell Line | Inducer | This compound Concentration | Key Quantitative Findings | Reference(s) |
| NRK-49F (Rat Kidney Fibroblasts) | SHH (100 ng/mL) | 1 ng/mL | Decreased the mRNA and protein expression of Gli1 and Snail. | [5],[17] |
| NRK-49F (Rat Kidney Fibroblasts) | TGF-β1 | Not specified | Abolished TGF-β1-induced α-SMA and fibronectin expression. | [14],[27] |
| NRK-49F (Rat Kidney Fibroblasts) | TGF-β1 (10 ng/mL) | 10 ng/mL | Reduced phosphorylation of AKT, IKK, P65, JNK, P38 and expression of AP-1. | [28] |
| HK-2 (Human Kidney Cells) | Lipopolysaccharide (LPS) | Not specified | Inhibited NF-κB phosphorylation and diminished LPS-induced NF-κB activation. | [6],[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experimental models cited in this compound research.
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[5]
-
Animal Model : Male Sprague Dawley rats or C57BL/6 mice are commonly used.[5][25] Animals are acclimatized for at least one week before surgery.[25]
-
Surgical Procedure :
-
Anesthetize the animal (e.g., with 2% sodium pentobarbital or isoflurane).[5][25]
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
The left ureter is isolated and ligated at two separate points (e.g., with 4-0 silk suture). The ureter is then severed between the two ligatures.[25]
-
The sham-operated group undergoes the same procedure but without ureteral ligation.[5]
-
The abdominal incision is closed in layers.
-
-
This compound Administration :
-
Sample Collection :
-
After a set period (e.g., 14 days), animals are euthanized.[17][25]
-
Blood is collected for serum analysis (BUN, Creatinine).
-
The obstructed kidneys are harvested. One portion is fixed in 10% formalin for histological analysis, and another portion is snap-frozen in liquid nitrogen for protein and RNA extraction.[29]
-
In Vitro Model: TGF-β1-Induced Fibrosis in NRK-49F Cells
This model is used to study the direct effects of compounds on fibroblast activation.[14][30]
-
Cell Culture :
-
Rat renal interstitial fibroblast cells (NRK-49F) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Experimental Procedure :
-
Seed NRK-49F cells in plates and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce a fibrotic phenotype.[28] A control group receives neither this compound nor TGF-β1.
-
-
Analysis :
-
Western Blotting : Lyse cells to extract total protein. Analyze the expression of fibrotic markers like α-SMA, Fibronectin, and Collagen I, as well as signaling proteins (e.g., p-Smad3, Smad3).
-
RT-qPCR : Extract total RNA to quantify the mRNA expression levels of target genes.
-
Immunofluorescence : Fix cells and stain for proteins like α-SMA to visualize changes in the cytoskeleton and cell phenotype.[28]
-
Histological and Molecular Analysis Protocols
-
Histology :
-
Hematoxylin and Eosin (H&E) Staining : Used to assess general kidney morphology, including tubular atrophy, dilation, and inflammatory cell infiltration.[25][31]
-
Masson's Trichrome / Picrosirius Red Staining : Used to specifically stain collagen fibers (blue/green with Masson's, red with Picrosirius) to quantify the extent of interstitial fibrosis.[24][25][29]
-
-
Western Blotting : Used to quantify the protein expression levels of α-SMA, TGF-β1, Collagen, SHH, Gli1, Snail, p-STAT3, etc., in kidney tissue or cell lysates.[17]
-
Real-Time Polymerase Chain Reaction (RT-qPCR) : Used to measure the mRNA expression levels of the genes encoding the above proteins.[17]
Caption: General experimental workflow for evaluating this compound in renal fibrosis models.
Conclusion and Future Directions
The evidence strongly supports the therapeutic potential of this compound as a multi-target agent for the treatment of renal fibrosis. Its ability to concurrently inhibit key pro-fibrotic and pro-inflammatory signaling pathways (TGF-β/Smad, SHH, STAT3, NF-κB) while restoring protective mechanisms (Klotho expression, FAO) makes it a compelling candidate for further development.
For drug development professionals, future research should focus on:
-
Pharmacokinetics and Bioavailability : this compound has poor solubility and low bioavailability, which may limit its clinical application.[7] Studies on novel formulations or derivatives (e.g., Diacerein) are warranted.[7]
-
Safety and Toxicity : While generally considered safe, potential nephrotoxicity at large doses and with long-term use needs to be thoroughly investigated.[6][8][9]
-
Clinical Trials : Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with chronic kidney disease.
References
- 1. Gut microbiota and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kidney Fibrosis Models | In vitro Kidney model and In Vivo CRO [nephrix-biosolutions.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Inhibitory Effects of this compound on Renal Interstitial Fibrosis via the SHH-Gli1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Positive and Negative Regulatory Effects of this compound on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Research Progress on the Positive and Negative Regulatory Effects of this compound on the Kidney: A Review of Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 11. TGF-β/Smad signaling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β/Smad signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. Preventive Effects and Mechanisms of this compound on Renal Interstitial Fibrosis in Obstructive Nephropathy [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Developmental signalling pathways in renal fibrosis: the roles of Notch, Wnt and Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory Effects of this compound on Renal Interstitial Fibrosis via the SHH-Gli1 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound alleviates renal interstitial fibrosis by inhibiting tubular cell apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The NLRP3 inflammasome promotes renal inflammation and contributes to CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The NLRP3 Inflammasome Promotes Renal Inflammation and Contributes to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect and Regulation of the NLRP3 Inflammasome During Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound Improves Renal Fibrosis by Restoring Cpt1a-Mediated Fatty Acid Oxidation through SirT1/STAT3/twist1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Improves Renal Fibrosis by Restoring Cpt1a-Mediated Fatty Acid Oxidation through SirT1/STAT3/twist1 Pathway [mdpi.com]
- 27. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell and rat serum, urine and tissue metabolomics analysis elucidates the key pathway changes associated with chronic nephropathy and reveals the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 30. In Vitro Models for Kidney Disease Research - Ace Therapeutics [acetherapeutics.com]
- 31. researchgate.net [researchgate.net]
A Technical Guide to Rhein's Modulation of NF-κB and TGF-β1 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhein, an anthraquinone compound and a primary active component of Rheum palmatum L. (rhubarb), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects[1][2]. Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its influence on two such critical pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response, and the Transforming Growth Factor-beta 1 (TGF-β1) pathway, a central regulator of fibrosis and cellular proliferation. This document summarizes key quantitative data, details common experimental protocols for investigating this compound's effects, and visualizes the complex signaling cascades to elucidate the compound's specific points of intervention.
This compound's Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a pivotal regulator of the innate and adaptive immune response, and its aberrant activation is a hallmark of many chronic inflammatory diseases.[3][4] The canonical pathway is typically initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This releases the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
This compound has been shown to exert potent anti-inflammatory effects by directly interfering with several key steps in this cascade.[6] A primary mechanism is the inhibition of IκBα phosphorylation and degradation, which effectively sequesters the NF-κB complex in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity.[5][7] Furthermore, studies indicate that this compound can directly reduce the phosphorylation of the p65 subunit, a critical step for its full activation.[6] Another identified mechanism involves the regulation of the PPAR-γ–NF-κB–HDAC3 axis, where this compound enhances the binding of Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a known NF-κB inactivator, to NF-κB and histone deacetylase 3 (HDAC3).[3][4]
Visualization of this compound's Action on the NF-κB Pathway
References
- 1. This compound ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced apoptosis in colorectal cancer cell lines: A mechanistic study of the myeloid differentiation primary response gene 88/toll-like receptor 4/nuclear factor kappa-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. This compound attenuates lipopolysaccharide-primed inflammation through NF-κB inhibition in RAW264.7 cells: targeting the PPAR-γ signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Molecular Targets of Rhein in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. These complex disorders are characterized by dysregulated glucose and lipid metabolism, chronic inflammation, and insulin resistance. Rhein, an anthraquinone compound derived from the roots of Rheum species, has garnered significant attention for its therapeutic potential in managing these conditions. Emerging evidence suggests that this compound exerts its beneficial effects by modulating a network of molecular targets central to metabolic homeostasis and inflammatory signaling.
This technical guide provides a comprehensive overview of the molecular targets of this compound in metabolic diseases. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into this compound's mechanisms of action, quantitative data on its effects, and methodologies for its study. By elucidating the intricate signaling pathways influenced by this compound, this guide aims to facilitate further research and the development of novel therapeutic strategies for metabolic disorders.
Core Molecular Targets and Signaling Pathways
This compound's therapeutic effects in metabolic diseases are attributed to its ability to interact with and modulate several key signaling pathways. These include the activation of AMP-activated protein kinase (AMPK), modulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), inhibition of nuclear factor-kappa B (NF-κB), and regulation of sterol regulatory element-binding protein-1c (SREBP-1c). Furthermore, this compound has been shown to influence glucose transporter 4 (GLUT4) translocation, a critical step in glucose uptake.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. In the context of metabolic diseases, AMPK activation leads to improved insulin sensitivity, enhanced glucose uptake, and increased fatty acid oxidation.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Signaling Pathway
PPAR-γ is a nuclear receptor that functions as a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[2] Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes.
This compound has been identified as a modulator of PPAR-γ activity. While some studies suggest it may act as a partial agonist, a definitive EC50 value for this compound's direct agonistic activity on PPAR-γ is not well-established.[2] this compound's interaction with the PPAR-γ pathway contributes to its effects on lipid metabolism and insulin sensitization.
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[3][4] Chronic low-grade inflammation is a key feature of metabolic diseases and contributes to insulin resistance. Inhibition of the NF-κB pathway is therefore a promising therapeutic strategy.
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] While a specific IC50 value for this compound's inhibition of p65 translocation is not consistently reported across studies, its inhibitory effect on this pathway is well-documented.[3]
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Lipogenesis
SREBP-1c is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis.[5] In conditions of insulin resistance and hyperinsulinemia, SREBP-1c is often overactivated, leading to increased hepatic fat accumulation and exacerbating metabolic dysfunction.
This compound has been shown to downregulate the expression of SREBP-1c and its target genes, thereby inhibiting lipogenesis. The precise fold-change in SREBP-1c expression in response to this compound can vary depending on the experimental model.
Glucose Transporter 4 (GLUT4) Translocation
GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle. Upon insulin stimulation, GLUT4 translocates from intracellular vesicles to the plasma membrane, facilitating glucose uptake from the bloodstream. Impaired GLUT4 translocation is a hallmark of insulin resistance.[6][7][8]
While direct quantitative data on this compound-stimulated GLUT4 translocation is limited, studies suggest that this compound's metabolic benefits are in part due to improved insulin signaling, which would consequently enhance GLUT4 translocation and glucose uptake. Some studies have reported a 1.5 to 3-fold increase in GLUT4 at the plasma membrane with insulin stimulation, providing a baseline for comparison.[9]
Quantitative Data on this compound's Molecular Effects
The following tables summarize the available quantitative data on the effects of this compound on its key molecular targets. It is important to note that specific values such as IC50 and EC50 can vary depending on the cell type, experimental conditions, and assay used.
| Target | Effect | Cell/Tissue Type | Assay | Quantitative Value |
| NF-κB | Inhibition of p65 phosphorylation | RAW264.7 macrophages | Western Blot | Significant reduction |
| Inflammatory Cytokines | ||||
| IL-1β | Reduction in secretion | LPS-stimulated BV2 microglia | ELISA | Significant decrease |
| TNF-α | Reduction in secretion | LPS-stimulated BV2 microglia | ELISA | Significant decrease |
| IL-6 | Reduction in secretion | Serum of RSV-challenged mice | ELISA | ~150 pg/mL (control) vs ~50 pg/mL (this compound) |
| Fibrosis Markers | ||||
| TGF-β1 | Downregulation of expression | UUO rat kidney | Western Blot | Significant decrease |
| α-SMA | Downregulation of expression | Human cardiac fibroblasts | Western Blot | 80-85% reduction |
| Apoptosis Markers | ||||
| Bax/Bcl-2 Ratio | Increase | Cerebral ischemic/reperfusion in rats | Western Blot | Significant increase |
Note: Specific IC50 and EC50 values for this compound's direct interaction with many of these targets in the context of metabolic diseases are not consistently reported in the literature and require further investigation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's molecular targets.
AMPK Activation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of AMPK.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes, myotubes) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the levels of phospho-AMPK to total AMPK.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the nuclear-to-cytoplasmic ratio.
PPAR-γ Luciferase Reporter Assay
Objective: To determine the effect of this compound on PPAR-γ transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Treatment: Treat the transfected cells with this compound, a known PPAR-γ agonist (positive control), or vehicle.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.
Conclusion
This compound presents a multifaceted therapeutic potential for the management of metabolic diseases by targeting a convergence of key signaling pathways. Its ability to activate AMPK, modulate PPAR-γ, inhibit NF-κB, and regulate SREBP-1c underscores its role as a promising multi-target agent. The anti-inflammatory and metabolic regulatory effects of this compound provide a strong rationale for its further investigation and development as a novel therapeutic for type 2 diabetes, NAFLD, and obesity. This technical guide serves as a foundational resource to aid researchers in this endeavor, providing a comprehensive overview of this compound's molecular targets and the experimental approaches to study them. Future research should focus on elucidating the precise quantitative parameters of this compound's interactions with its targets and on translating these preclinical findings into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is GLUT4 translocation the answer to exercise-stimulated muscle glucose uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is GLUT4 translocation the answer to exercise-stimulated muscle glucose uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLUT4 translocation and dispersal operate in multiple cell types and are negatively correlated with cell size in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antioxidant Properties of Rhein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro antioxidant properties of Rhein, an active anthraquinone compound found in several medicinal herbs.[1] this compound has demonstrated significant potential in combating oxidative stress through various mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways.[2][3] This guide consolidates quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The data presented below summarizes the half-maximal inhibitory concentration (IC50) and other relevant metrics from different studies, providing a basis for comparative analysis.
Table 1: Summary of In Vitro Antioxidant Activity of this compound and Its Derivatives
| Assay Type | Test Compound | Cell Line / System | IC50 / Quantitative Finding | Reference |
| DPPH Radical Scavenging | This compound Derivative (4b) | Chemical Assay | 0.51 ± 0.09 mM | [4][5] |
| ABTS Radical Scavenging | This compound Derivative (4b) | Chemical Assay | 0.12 ± 0.03 mM | [4][5] |
| DPPH Radical Scavenging | This compound | Chemical Assay | Showed dose-dependent scavenging activity. | [6] |
| Superoxide Radical Scavenging | This compound | HUVECs | Increased Superoxide Dismutase (SOD) activity. | [2] |
| Lipid Peroxidation | This compound | HUVECs | Decreased Malondialdehyde (MDA) content. | [2] |
| Superoxide Radical Scavenging | Aqueous Extract of Acorus calamus (contains this compound) | Chemical Assay | IC50 = 53.93 µg/ml |
Note: Data for this compound derivatives are included to illustrate the potential of the core structure. HUVECs refer to Human Umbilical Vein Endothelial Cells.
Core Signaling Pathways in this compound's Antioxidant Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating complex cellular signaling networks. Key pathways include the activation of the Nrf2/ARE system and the inhibition of pro-inflammatory cascades like NF-κB and MAPK.
Nrf2/ARE Signaling Pathway Activation
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4][7] In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[8][9][10]
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Modulation of PI3K/Akt Pathway
The PI3K/Akt signaling pathway is often implicated as an upstream regulator of Nrf2. Studies have shown that this compound can activate the phosphorylation of Akt, which in turn can contribute to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1.[7] This suggests that this compound's protective effects against oxidative damage are, at least in part, mediated through the PI3K/Akt-Nrf2/HO-1 axis.[7]
Caption: this compound's influence on the PI3K/Akt pathway to promote Nrf2 activation.
Inhibition of Pro-Oxidant MAPK and NF-κB Pathways
This compound has been shown to inhibit key pro-inflammatory and pro-oxidant signaling pathways, including MAPK and NF-κB.[2][3] It can suppress the phosphorylation of ERK and p38 MAPK.[3] Furthermore, this compound can prevent the degradation of IκB-α, which keeps the transcription factor NF-κB in an inactive state in the cytoplasm, thereby preventing the expression of pro-inflammatory genes that contribute to oxidative stress.[2][8]
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the standard methodologies for key in vitro assays used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[11] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[11][12]
-
Reagents and Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol).
-
Methanol or ethanol.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
96-well microplate or cuvettes.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations.
-
In a 96-well plate, add a specific volume of the this compound solution (e.g., 50 µL) to each well.
-
Add the DPPH working solution (e.g., 150 µL) to each well containing the sample.[4]
-
Prepare a control well containing the solvent instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
Measure the absorbance of the solution at 517 nm.[11]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[13] The IC50 value is determined by plotting the percentage inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15] The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS form in the presence of an antioxidant. The change in absorbance is measured around 734 nm.[13]
-
Reagents and Materials:
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
This compound stock solution.
-
Ethanol or phosphate buffer.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][13]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Add a small volume of the diluted this compound sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[14]
-
Incubate the mixture at room temperature for a short period (e.g., 6-7 minutes).[13][16]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the this compound sample.[13]
Superoxide Radical (O₂•⁻) Scavenging Assay
-
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulphate-NADH (PMS-NADH) system. The generated radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. An antioxidant will inhibit this reduction by scavenging the superoxide radicals. The decrease in formazan formation is measured spectrophotometrically at 562 nm.[17]
-
Reagents and Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.4).
-
NADH solution (e.g., 73 µM).
-
NBT solution (e.g., 50 µM).
-
PMS solution (e.g., 15 µM).
-
This compound stock solution.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and NBT solution.
-
Add various concentrations of the this compound extract to the mixture.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at 25°C for 5 minutes.[17]
-
Measure the absorbance at 562 nm to determine the amount of formazan formed.
-
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample reactions to the control reaction without the antioxidant.
Lipid Peroxidation Inhibition Assay
-
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system like liposomes or liver microsomes.[14][18] Lipid peroxidation is initiated by a free radical source (e.g., Fe²⁺/ascorbate or AAPH), and the extent of oxidation is quantified by measuring its byproducts, such as malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) method.[19] Alternatively, fluorescent probes incorporated into lipid membranes can be used.[18][20]
-
Reagents and Materials:
-
Lipid source (e.g., human liver microsomes, liposomes).[14]
-
Pro-oxidant initiator (e.g., Ferrous sulfate).
-
This compound stock solution.
-
Phosphate buffer.
-
Thiobarbituric acid (TBA) solution (for TBARS method).
-
Trichloroacetic acid (TCA).
-
-
Procedure (TBARS Method):
-
Prepare a reaction mixture containing the lipid source in a buffer.
-
Add various concentrations of the this compound solution and pre-incubate.
-
Initiate lipid peroxidation by adding the pro-oxidant (e.g., ferrous sulfate).[14]
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an acid like TCA.
-
Add TBA solution and heat the mixture (e.g., at 95°C for 30 min) to form the MDA-TBA adduct.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with this compound to the control (peroxidation without inhibitor).
General Experimental Workflow
The workflow for most in vitro chemical antioxidant assays follows a standardized logical progression from preparation to data analysis.
References
- 1. This compound: A Review of Pharmacological Activities – ScienceOpen [scienceopen.com]
- 2. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive and System Review for the Pharmacological Mechanism of Action of this compound, an Active Anthraquinone Ingredient [frontiersin.org]
- 4. Design, Synthesis, and Evaluation of Nitroxide Radical Derivatives Based on this compound as Potential Anti-Aging Agents Targeting the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Nitroxide Radical Derivatives Based on this compound as Potential Anti-Aging Agents Targeting the Keap1-Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Quantification of Rhein in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantification of rhein, the active metabolite of diacerein, in plasma samples using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is crucial for pharmacokinetic, bioavailability, and bioequivalence studies in drug development.
Introduction
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is the primary active metabolite of diacerein, a drug used in the treatment of osteoarthritis. Accurate quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity and selectivity.[1][2][3] This application note details a validated HPLC method for the reliable determination of this compound in plasma.
Principle of the Method
The method involves the separation of this compound from plasma components using a reversed-phase C18 column. Plasma samples are first treated to remove proteins, which can interfere with the analysis. The prepared sample is then injected into the HPLC system. A mobile phase, typically a mixture of an acidic buffer and an organic solvent, carries the sample through the column. This compound, being a relatively nonpolar molecule, is retained by the nonpolar stationary phase of the C18 column. By adjusting the composition of the mobile phase, this compound is eluted and detected by a UV detector at a specific wavelength. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma by HPLC.
Caption: General workflow for this compound quantification in plasma.
Detailed Experimental Protocol
This protocol is a synthesis of commonly employed and validated methods.[2][4][5][6]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., p-aminobenzoic acid or fenofibric acid[4][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium acetate
-
Formic acid or Acetic acid
-
Phosphate buffer
-
Ultrapure water
-
Drug-free plasma
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][4]
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation
Two common methods for sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Method 1: Protein Precipitation [4][6]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Method 2: Liquid-Liquid Extraction [2][5]
-
Pipette 500 µL of plasma into a glass tube.
-
Add the internal standard.
-
Add 2 mL of an extraction solvent (e.g., a mixture of ethyl acetate and tert-butyl methyl ether).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[4] | C18 (100 x 2.0 mm, 3 µm)[2] | ODS C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Phosphate Buffer pH 3.5 (60:40, v/v)[4] | Acetonitrile:Water:0.05 M Phosphoric Acid (60:40:trace)[2] | Acetonitrile:Acetate Buffer (gradient)[5] |
| Flow Rate | 1.0 mL/min[4] | 0.2 mL/min[2] | 1.0 mL/min[5] |
| Detection Wavelength | 264 nm[4] | 440 nm[2] | 258 nm[5] |
| Column Temperature | 25°C[1] | 35°C[2] | Ambient |
| Injection Volume | 20 µL | 10 µL | 20 µL |
Preparation of Standard Solutions and Quality Controls
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Curve: Spike drug-free plasma with the working standards to create calibration standards with a concentration range covering the expected sample concentrations (e.g., 25-3000 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Method Validation Parameters
The developed method should be validated according to regulatory guidelines (e.g., USFDA). The following tables summarize typical validation results from published methods.
Table 1: Linearity and Sensitivity
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC-DAD | 25–3000 | 25 | >0.99 | [4] |
| HPLC-UV | 100-5000 | 100 | >0.99 | [2] |
| HPLC-UV | 100-7000 | 100 | >0.995 | [5] |
| RP-HPLC | 200–20,000 | 200 | >0.9988 | [6] |
| LC-MS/MS | 1.0-8000.0 | 1.0 | >0.99 | [7] |
Table 2: Precision and Accuracy
| Method | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| RP-HPLC-DAD | LQC, MQC, HQC | < 5% | < 6% | 92.27 - 96.10 | [4] |
| HPLC-UV | 150, 4000 | < 10% | < 12% | 85 - 115 | [2] |
| LC-MS/MS | LQC, MQC, HQC | < 4.65% | < 8.28% | Within ±15% | [7] |
Table 3: Recovery and Stability
| Method | Extraction Method | Recovery (%) | Stability | Reference |
| RP-HPLC-DAD | Protein Precipitation | 92.27 - 96.10 | Stable through freeze-thaw cycles and storage | [4] |
| HPLC-UV | Liquid-Liquid Extraction | 68 ± 3 | Stable for 1 month at -25°C and 14h at 22°C[2] | [2] |
| HPLC-UV | Liquid-Liquid Extraction | 85 | Stable | [5] |
Data Analysis and Quantification
-
Integrate the peak area of this compound and the internal standard (if used) in the chromatograms.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No peaks or very small peaks | Injection error, detector issue, improper sample preparation | Check autosampler, lamp status, and re-prepare a standard to verify |
| Broad or split peaks | Column contamination, column degradation, improper mobile phase pH | Flush or replace the column, check mobile phase preparation |
| Shifting retention times | Leak in the system, change in mobile phase composition, temperature fluctuation | Check for leaks, prepare fresh mobile phase, ensure stable column temperature |
| High background noise | Contaminated mobile phase, detector issue | Use fresh HPLC-grade solvents, purge the system |
| Interfering peaks | Matrix effect, insufficient separation | Optimize sample preparation, adjust mobile phase composition or gradient |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in plasma. Proper sample preparation and adherence to the specified chromatographic conditions are critical for achieving accurate and reproducible results. This application note and protocol serve as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and clinical evaluation of diacerein and its active metabolite, this compound.
References
- 1. [Determination of this compound in plasma of rat by HPLC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in blood plasma by HPLC with UV detection and its application to the study of bioequivalence | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC method development, validation and pharmacokinetic applicability in preclinical evaluation of this compound treated with novel diacerein eutectics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Rhein administration in a murine animal model
Application Notes: Rhein Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a primary active lipophilic anthraquinone compound extracted from medicinal herbs such as Rheum palmatum L. (Rhubarb)[1]. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, hepatoprotective, and nephroprotective effects[1][2]. Preclinical evaluation of this compound in murine models is a critical step in elucidating its mechanisms of action and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the preparation and administration of this compound in a murine research setting.
Pharmacological Profile & Rationale for Use
This compound exerts its biological effects by modulating a complex network of cellular signaling pathways. Its poor water solubility and low bioavailability are key considerations for in vivo studies, often necessitating specific formulation strategies to achieve desired therapeutic concentrations[2].
Key Investigated Therapeutic Areas in Murine Models:
-
Oncology: this compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis in various cancer models, including oral, liver, and breast cancers[3][4].
-
Metabolic Diseases: Studies in db/db mice demonstrate this compound's potential in managing diabetes and nonalcoholic fatty liver disease (NAFLD) by improving glucose tolerance, reducing lipid accumulation, and enhancing insulin sensitivity[1][4].
-
Inflammatory Conditions: this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB[4][5].
-
Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has been found to ameliorate cognitive impairment by reducing oxidative stress and modulating mitochondrial biogenesis[6].
-
Wound Healing: Topical application of this compound has been shown to accelerate skin wound healing by activating pro-survival signaling pathways[5][7].
Experimental Protocols
This compound Preparation for Administration
Due to its hydrophobic nature, this compound requires a suitable vehicle for effective delivery in murine models. The choice of vehicle depends on the administration route.
A. Preparation for Oral Gavage (Suspension)
This protocol is adapted from a murine xenograft model of oral cancer[6].
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween-20
-
Phosphate-Buffered Saline (PBS), sterile 1X
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage (e.g., 10-50 mg/kg) and the number of animals.
-
Prepare the vehicle solution consisting of 5% DMSO, 10% Tween-20, and 85% PBS.
-
Example for 1 mL of vehicle: Mix 50 µL of DMSO and 100 µL of Tween-20 in a sterile tube. Add 850 µL of sterile PBS to reach the final volume.
-
-
First, dissolve the this compound powder in the DMSO component of the vehicle. Vortex thoroughly to ensure complete dissolution.
-
Gradually add the Tween-20 and then the PBS to the this compound-DMSO mixture while continuously vortexing to form a stable suspension.
-
The final preparation should be administered shortly after preparation to ensure homogeneity. Mix well before drawing each dose.
B. Preparation for Intravenous Injection (Solution)
For intravenous (IV) administration, ensuring the compound is fully solubilized is critical to prevent embolism. This may require a different vehicle composition.
Materials:
-
This compound (purity >98%)
-
Vehicle components (e.g., DMSO, Polyethylene Glycol 300 (PEG300), Saline)[3]
-
Sterile, pyrogen-free saline
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
A common vehicle for poorly soluble compounds for IV injection in mice is a co-solvent system such as: 10% DMSO, 40% PEG300, and 50% Saline[3].
-
Dissolve the weighed this compound powder completely in DMSO first.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the saline last, mixing thoroughly.
-
Visually inspect the solution for any precipitation before administration. The solution must be clear.
-
Administer the solution at room temperature.
Animal Handling and Administration
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
A. Oral Gavage Administration
Materials:
-
22-24 gauge, 1.5-inch stainless steel or flexible plastic feeding needle with a rounded tip[8][9].
-
1 mL syringe.
-
Prepared this compound suspension.
Protocol:
-
Weigh the mouse to calculate the precise dosing volume. Administration volumes should not typically exceed 10 mL/kg[10].
-
Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and neck[9].
-
Hold the mouse in an upright position. Insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the back of the oral cavity[8].
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus. Do not force the needle. If resistance is met, withdraw and restart[11].
-
Once the needle is properly positioned in the esophagus, dispense the this compound suspension smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress[9].
B. Intravenous (Tail Vein) Injection
Materials:
-
27-30 gauge needle[12].
-
1 mL syringe.
-
Mouse restrainer or warming device (e.g., heat lamp) to dilate the tail veins.
-
Prepared this compound solution.
Protocol:
-
Warm the mouse's tail to dilate the lateral tail veins, making them more visible and accessible[13].
-
Place the mouse in a suitable restrainer.
-
Swab the tail with an appropriate antiseptic.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum injection volume is typically <0.2 mL[12].
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw immediately and use a new site, preferably on the opposite vein or more proximally on the same vein[13]. A maximum of three attempts per tail vein is recommended[13].
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor for adverse reactions.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in murine models based on published literature.
Table 1: Reported this compound Dosage Regimens in Murine Models
| Application | Mouse Model | Dosage | Route | Duration | Reference |
| Anti-diabetic | db/db mice | 120 mg/kg/day | Oral | 8 or 16 weeks | [1] |
| Renal Fibrosis | Unilateral Ureteral Obstruction | 150 mg/kg/day | Oral | Not specified | [1] |
| Alzheimer's Disease | APP/PS1 mice | 10 mg/kg | Intravenous | Every 2 days for 1 month | [6] |
| Oral Cancer | Nude mouse xenograft | 10 and 50 mg/kg | Intraperitoneal | Not specified | [6] |
| Wound Healing | Skin wound model | Not specified | Local/Topical | 10 days | [5][7] |
| Subchronic Toxicity | Kunming mice (aged) | 175 and 375 mg/kg/day | Oral | 75 days | [14] |
Table 2: Acute and Subchronic Toxicity of this compound in Mice
| Parameter | Mouse Strain | Value / Observation | Route | Reference |
| LD50 | Kunming | > 2185.6 mg/kg | Not specified | [14][15] |
| Acute Lethality | Kunming | 40% at 4000 mg/kg | Not specified | [14][15] |
| Subchronic Mortality | Kunming (aged) | 55.5% at 375 mg/kg/day (75 days) | Oral | [14] |
| Organ Toxicity | Kunming (aged) | Liver injury (increased AST, ALT) at 375 mg/kg/day | Oral | [14] |
| Nephrotoxicity | Not specified | Severe nephrotoxicity observed at >175 mg/kg for 60 days | Oral | [4] |
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative effect of this compound, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent this compound-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. blog.addgene.org [blog.addgene.org]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Cytotoxicity of this compound, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Rhein as an Enzymatic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the use of Rhein, a naturally occurring anthraquinone, as an inhibitor in various enzymatic assays. This document is intended to guide researchers in the effective application of this compound for studying enzyme kinetics, validating drug targets, and in early-stage drug discovery.
Introduction to this compound as an Enzyme Inhibitor
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a bioactive compound found in the roots and rhizomes of various medicinal plants, including Rheum species (rhubarb). It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] At the molecular level, this compound exerts many of its biological functions through the direct inhibition of key enzymes involved in various cellular signaling pathways. Understanding the inhibitory profile of this compound against specific enzymes is crucial for its development as a therapeutic agent and its use as a chemical probe in biological research.
Enzymes Inhibited by this compound
This compound has been demonstrated to inhibit a range of enzymes, playing a crucial role in its pharmacological effects. The primary enzyme families targeted by this compound include:
-
Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism and the biotransformation of xenobiotics. This compound has been shown to inhibit several CYP isoforms, which can lead to drug-drug interactions.[3][4]
-
Protein Kinases: These enzymes are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival.[5][6] this compound's anti-cancer properties are, in part, attributed to its ability to inhibit various protein kinases.[2][7]
-
NF-κB Signaling Pathway Enzymes: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can inhibit enzymes within this pathway, such as IκB kinase (IKK), leading to its anti-inflammatory effects.[2][8][9]
-
Fat Mass and Obesity-associated Protein (FTO): FTO is an RNA demethylase involved in post-transcriptional gene regulation. This compound has been identified as an inhibitor of FTO.[9][10]
-
AlkB Homologs (ALKBH2 and ALKBH3): These enzymes are involved in DNA and RNA repair through demethylation. This compound has been shown to inhibit these enzymes.[2][10]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound can inhibit 5-LOX activity.[11]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against various enzymes has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data.
| Enzyme Target | Test System | Substrate | This compound Ki (µM) | Inhibition Type | Reference |
| CYP2E1 | Rat Liver Microsomes | Chlorzoxazone | 10 | Mixed | [3][4] |
| CYP3A | Rat Liver Microsomes | Testosterone | 30 | Mixed | [3][4] |
| CYP2C9 | Rat Liver Microsomes | Tolbutamide | 38 | Mixed | [3][4] |
| CYP1A2 | Rat Liver Microsomes | Phenacetin | 62 | Uncompetitive | [3][4] |
| CYP2D6 | Rat Liver Microsomes | Dextromethorphan | 74 | Mixed | [3][4] |
Table 1: Inhibitory Constant (Ki) of this compound against Cytochrome P450 Enzymes.
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time (h) | Reference |
| PC-9 | Non-small cell lung cancer | 24.59 | Not Specified | [12] |
| H460 | Non-small cell lung cancer | 52.88 | Not Specified | [12] |
| A549 | Non-small cell lung cancer | 23.9 | Not Specified | [12] |
| SK-BR-3 | Breast Cancer | 86 | Not Specified | [1] |
| HepG2 | Liver Cancer | 161.5 | 24 | [1][12] |
| HCT15 | Colorectal Cancer | 41.25 | 24 | [1] |
| HCT116 | Colorectal Cancer | 47.77 | 24 | [1] |
| DLD1 | Colorectal Cancer | 46.51 | 24 | [1] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines. Note: These values reflect the overall effect on cell viability and are not direct measures of enzymatic inhibition, but they provide an indication of the effective concentration range of this compound.
Experimental Protocols
This section provides detailed protocols for performing enzymatic assays using this compound as an inhibitor.
General Considerations for this compound in Enzymatic Assays
-
Solubility: this compound is sparingly soluble in water. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM). The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity. A vehicle control (containing the same concentration of DMSO as the this compound-treated samples) should always be included.
-
Concentration Range: Based on the available data, a starting concentration range for this compound in enzymatic assays could be from 1 µM to 100 µM. A dose-response curve with serial dilutions of this compound should be performed to determine the IC50 value accurately.
-
Controls: Appropriate positive and negative controls are essential. A known inhibitor of the target enzyme can be used as a positive control. The negative control should contain the enzyme, substrate, and buffer without any inhibitor.
Protocol for Cytochrome P450 (CYP) Inhibition Assay
This protocol is adapted from general CYP inhibition assay methodologies and tailored for use with this compound.[3][11][13]
Objective: To determine the inhibitory effect of this compound on the activity of a specific CYP isoform (e.g., CYP2E1).
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
This compound (dissolved in DMSO)
-
CYP isoform-specific substrate (e.g., Chlorzoxazone for CYP2E1)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of the CYP substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP enzyme
-
A series of dilutions of this compound (or DMSO for the vehicle control). Pre-incubate for 10-15 minutes at 37°C.
-
-
-
Initiate the Reaction:
-
Add the CYP substrate to each well.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Kinase Inhibition Assay
This protocol provides a general framework for assessing this compound's inhibitory activity against a specific protein kinase.[14][15]
Objective: To determine the IC50 value of this compound against a target protein kinase.
Materials:
-
Purified active protein kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
96-well or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase.
-
-
Assay Setup:
-
In a suitable assay plate, add:
-
Kinase assay buffer
-
A series of dilutions of this compound (or DMSO for the vehicle control).
-
The purified kinase.
-
-
-
Initiate the Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction and detect the signal according to the chosen detection method's protocol. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to measure the amount of ADP produced.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Protocol for NF-κB Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway, often by measuring the translocation of the p65 subunit to the nucleus.[7][8][16]
Objective: To evaluate the ability of this compound to inhibit the activation of the NF-κB pathway in cells.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages, HeLa cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
An NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining) or a reporter gene assay system.
-
96-well imaging plates or standard cell culture plates
-
High-content imaging system or a luminometer/fluorometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (or DMSO for the vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a specific time (e.g., 30-60 minutes). Include an unstimulated control group.
-
-
Detection of NF-κB Activation:
-
Immunofluorescence Method:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
-
Reporter Gene Assay Method:
-
Use a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
After treatment and stimulation, lyse the cells and measure the reporter gene activity using a luminometer.
-
-
-
Data Analysis:
-
Immunofluorescence: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Reporter Gene Assay: Measure the luminescence or fluorescence signal.
-
Calculate the percentage of inhibition of NF-κB activation for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Visualization of this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a general workflow for determining its enzymatic inhibitory activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for IC50 determination of this compound.
Conclusion
This compound is a versatile enzyme inhibitor with a broad spectrum of activity against key targets in cellular signaling and metabolism. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound as a tool in their studies. Proper experimental design, including the use of appropriate controls and concentration ranges, is critical for obtaining reliable and reproducible results. Further investigation into the precise molecular interactions between this compound and its target enzymes will continue to unveil its full therapeutic potential.
References
- 1. Development of an Enzyme-Linked Immunosorbent Assay Method for the Detection of this compound in Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Enzyme-Linked Immunosorbent Assay Method for the Detection of this compound in Rheum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Inhibition of cytochrome P450 enzymes by this compound in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability Following Rhein Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Rhein, a naturally occurring anthraquinone, on various cell lines. Detailed protocols for common cell viability assays, a summary of this compound's inhibitory concentrations, and an overview of its mechanism of action are presented to facilitate research into its therapeutic potential.
Introduction to this compound
This compound is an active constituent isolated from the roots and rhizomes of various medicinal plants, including Rheum palmatum and Polygonum multiflorum. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, making it a promising candidate for further investigation in drug development.[1] Understanding its effects on cell viability is a critical first step in elucidating its therapeutic potential.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 86 | Not Specified |
| SK-BR-3 | Breast Cancer | 86 | Not Specified |
| HepG2 | Liver Cancer | 161.5 | 24 |
| Panc-1 | Pancreatic Cancer | ~100-200 | 24 |
| MIAPaCa-2 | Pancreatic Cancer | ~100-200 | 24 |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified |
| SW480 | Colorectal Cancer | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.[2]
Experimental Protocols
Accurate assessment of cell viability is crucial for determining the cytotoxic effects of this compound. The following are detailed protocols for two widely used and reliable cell viability assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3][4][5][6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Materials:
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm (or 590 nm)[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Alternatively, add 10 µL of MTT solution directly to the existing 100 µL of medium in each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[7]
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[7] For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the supernatant.[7] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8][9][10]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Controls: Prepare the following controls in triplicate on the same plate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.[11][12]
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 10 µL of 10X Lysis Buffer per 100 µL of medium) to induce 100% cell death.[8][11]
-
Culture Medium Background: Medium without cells to measure the background LDH activity in the serum.[8][11]
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400-500 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[11] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][11]
-
Stopping the Reaction: Add 50 µL of the Stop Solution to each well.[9][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for a comprehensive assessment of its anti-cancer properties.
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the JNK/Jun/caspase-3 signaling pathway.[13] Furthermore, this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation.[14][15] It has also been reported to modulate the TLR4/MyD88/NF-κB signaling pathway, further contributing to its pro-apoptotic effects.[2] Additionally, this compound can up-regulate the expression of death receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[16]
Below is a diagram illustrating the key signaling pathways affected by this compound treatment.
Caption: Key signaling pathways modulated by this compound leading to apoptosis and reduced cell proliferation.
Experimental Workflow
A typical workflow for assessing the effect of this compound on cell viability is outlined below.
Caption: Experimental workflow for determining the cytotoxic effects of this compound on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced apoptosis in colorectal cancer cell lines: A mechanistic study of the myeloid differentiation primary response gene 88/toll-like receptor 4/nuclear factor kappa-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. This compound induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/AKT signaling via ROS regulation is involved in this compound-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound promotes TRAIL-induced apoptosis in bladder cancer cells by up-regulating DR5 expression | Aging [aging-us.com]
Application Notes and Protocols for Studying Diabetic Nephropathy with Rhein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a serious microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. Rhein, an active anthraquinone compound isolated from the traditional Chinese medicinal herb Rhubarb, has demonstrated significant therapeutic potential in preclinical studies of DN. Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, anti-fibrotic, and antioxidant effects. These notes provide a comprehensive overview of the application of this compound in DN research, including its impact on key signaling pathways and detailed protocols for relevant experiments.
Mechanisms of Action of this compound in Diabetic Nephropathy
This compound ameliorates diabetic nephropathy through several key mechanisms:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in the kidneys, which are crucial to the pathogenesis of diabetic nephropathy. It achieves this by downregulating pro-inflammatory cytokines and signal transducers, including NF-κB.[1][2]
-
Anti-fibrotic Activity: A hallmark of DN is renal fibrosis. This compound effectively inhibits the accumulation of extracellular matrix proteins by suppressing the TGF-β1/Smad signaling pathway, a central mediator of fibrosis.[2][3]
-
Antioxidant Properties: The unique chemical structure of this compound, containing powerful polar groups, contributes to its antioxidant benefits. It mitigates oxidative stress, a key contributor to the progression of DN, by reducing the excessive production of reactive oxygen species (ROS) induced by hyperglycemia.[1][2]
-
Podocyte Protection: Podocyte apoptosis and depletion are early events in the development of diabetic nephropathy. This compound has been shown to protect podocytes from high glucose-induced injury and apoptosis.[4]
Key Signaling Pathways Modulated by this compound
1. TGF-β/Smad Signaling Pathway:
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of renal fibrosis in diabetic nephropathy. In DN, TGF-β1 is upregulated, leading to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then translocate to the nucleus to regulate the transcription of genes involved in fibrosis.[5][6] this compound has been shown to inhibit the phosphorylation of Smad3, thereby attenuating the pro-fibrotic effects of TGF-β1.[3]
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
2. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In diabetic nephropathy, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby reducing the inflammatory response in the kidneys.[7][8][9] This is achieved by preventing the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[10]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound in preclinical models of diabetic nephropathy.
Table 1: In Vivo Efficacy of this compound in Animal Models of Diabetic Nephropathy
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| db/db mice | 120 mg/kg/day (oral) | 12 weeks | Reduced urinary albumin excretion, decreased TGF-β1 and fibronectin expression. | [4][11] |
| STZ-induced diabetic rats | Not specified | Not specified | Ameliorated renal pathological changes and attenuated hyperlipidemia. | [7] |
| NOD mice | 150 mg/kg/day | 15 weeks | Reduced urinary protein excretion (0.37 ± 0.17 vs 3.32 ± 0.68 mg/24h), decreased plasma glucose (7.8 ± 3.80 vs 31.9 ± 4.77 mmol/L). | [7] |
| KK/HlJ mice | 25 and 50 mg/kg/day | Not specified | Protective effects on renal function. | [12] |
Table 2: In Vitro Efficacy of this compound in Cellular Models of Diabetic Nephropathy
| Cell Type | This compound Concentration | Treatment Condition | Key Findings | Reference |
| Mesangial cells | Not specified | High glucose | Inhibited upregulation of GLUT1 and hexosamine biosynthetic pathway activity. | [7] |
| HK-2 cells | 10, 20, 40 µM | LPS-induced | Suppressed expression of phosphorylated NF-κB p65, IKKβ, and IκBα. | [9] |
| NRK-49F cells | 10 ng/mL | TGF-β induced | Reduced phosphorylation of AKT, IKK, and P65. | [13] |
Experimental Protocols
1. Induction of Diabetic Nephropathy in Mice using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes and subsequent nephropathy in mice using multiple low doses of streptozotocin.
-
Materials:
-
8-week-old male C57Bl/6J mice
-
Streptozotocin (STZ)
-
Sodium citrate solution (0.1 M, pH 4.5)
-
Glucometer and glucose test strips
-
Metabolic cages for urine collection
-
-
Protocol:
-
Prepare a fresh solution of STZ in sodium citrate buffer immediately before use.
-
For five consecutive days, administer an intraperitoneal (IP) injection of STZ at a dose of 45-50 mg/kg/day.[7][14] Control mice should receive an equivalent volume of the citrate buffer.
-
Two weeks after the final STZ injection, measure random blood glucose levels. Mice with glucose levels ≥ 230 mg/dL are considered diabetic.[14]
-
House the mice in metabolic cages to collect 24-hour urine samples for the assessment of albuminuria.
-
Monitor the development of diabetic nephropathy over a period of 12 weeks or more, assessing parameters such as urinary albumin-to-creatinine ratio, serum creatinine, and blood urea nitrogen (BUN).[14]
-
For this compound treatment studies, administer this compound orally at the desired dosage (e.g., 150 mg/kg/day) for the specified duration after the onset of diabetes.[7]
-
At the end of the study period, euthanize the mice and collect kidney tissues for histological and molecular analysis.
-
2. High Glucose-Induced Podocyte Injury In Vitro Model
This protocol details the establishment of an in vitro model of diabetic nephropathy using a conditionally immortalized mouse podocyte cell line.
-
Materials:
-
Conditionally immortalized mouse podocyte cell line (MPC5)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
D-glucose
-
This compound
-
Cell culture plates
-
-
Protocol:
-
Culture mouse podocytes in DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics at 33°C under permissive conditions (with interferon-gamma) for proliferation.
-
To induce differentiation, transfer the cells to 37°C in a medium without interferon-gamma for 10-14 days.
-
Once differentiated, expose the podocytes to a high concentration of D-glucose (e.g., 25-30 mM) for 24-72 hours to induce injury.[15][16] A normal glucose control group (5 mM D-glucose) and an osmotic control group (5 mM D-glucose + 20-25 mM mannitol) should be included.
-
To investigate the protective effects of this compound, pre-treat the cells with various concentrations of this compound for a specified period before and during the high glucose exposure.
-
Assess podocyte injury by measuring changes in the expression of podocyte-specific markers (e.g., nephrin, podocin), apoptosis (e.g., TUNEL assay), and production of inflammatory and fibrotic markers.
-
3. Western Blot Analysis of TGF-β1 and NF-κB Signaling Proteins
This protocol outlines the procedure for detecting the expression and phosphorylation of key proteins in the TGF-β1 and NF-κB signaling pathways in kidney tissue or cultured cells.
-
Materials:
-
Kidney tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-TGF-β1, anti-p-Smad3, anti-NF-κB p65, anti-p-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Homogenize kidney tissue or lyse cultured cells in RIPA buffer to extract total proteins.[8]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membranes with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again with TBST and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Periodic Acid-Schiff (PAS) Staining for Glomerular Mesangial Matrix Expansion
PAS staining is used to visualize glycogen and other carbohydrates, highlighting the basement membranes and mesangial matrix in the glomeruli. Increased PAS-positive material in the mesangium is a characteristic feature of diabetic nephropathy.
-
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Periodic acid solution (0.5-1.0%)
-
Schiff reagent
-
Mayer's hematoxylin
-
Xylene and graded alcohols
-
-
Protocol:
-
Deparaffinize the kidney sections in xylene and rehydrate through a series of graded alcohols to water.[17]
-
Oxidize the sections in periodic acid solution for 5-10 minutes.
-
Rinse the sections thoroughly in distilled water.
-
Incubate the sections in Schiff reagent for 10-15 minutes, or until the desired intensity is reached.[17] The solution will turn a light pink color.
-
Wash the sections in lukewarm running tap water for 5-10 minutes to develop the color.
-
Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope. The basement membranes and mesangial matrix will stain magenta or purple, and the nuclei will be blue.
-
5. TUNEL Assay for Detection of Apoptosis in Kidney Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.
-
Materials:
-
Frozen or paraffin-embedded kidney tissue sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
-
-
Protocol:
-
Prepare the kidney tissue sections. For frozen sections, fix with 4% paraformaldehyde. For paraffin sections, deparaffinize and rehydrate.
-
Permeabilize the sections by incubating with Proteinase K or a permeabilization solution.[1]
-
Incubate the sections with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, in a humidified chamber at 37°C for 1 hour.[1]
-
Wash the sections to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the sections with an anti-fade mounting medium and a coverslip.
-
Visualize the apoptotic cells (which will show green or red fluorescence depending on the label used) under a fluorescence microscope.
-
The rate of apoptosis can be calculated as the number of TUNEL-positive cells divided by the total number of cells, multiplied by 100.[1]
-
Experimental Workflow for Studying this compound in Diabetic Nephropathy
Caption: A general experimental workflow for investigating the effects of this compound in diabetic nephropathy.
References
- 1. TUNEL assay [bio-protocol.org]
- 2. The Molecular Mechanism of this compound in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Positive and Negative Regulatory Effects of this compound on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. TGF-Beta as a Master Regulator of Diabetic Nephropathy | MDPI [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents endotoxin-induced acute kidney injury by inhibiting NF-κB activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves renal lesion and ameliorates dyslipidemia in db/db mice with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell and rat serum, urine and tissue metabolomics analysis elucidates the key pathway changes associated with chronic nephropathy and reveals the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High Glucose Induces Podocyte Injury via Enhanced (Pro)renin Receptor-Wnt-β-Catenin-Snail Signaling Pathway | PLOS One [journals.plos.org]
- 16. Mechanisms of Podocyte Injury in Diabetes: Role of Cytochrome P450 and NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Evaluation of Rhein's Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design for investigating the anti-cancer properties of Rhein, a natural anthraquinone compound. The following sections detail the methodologies for key assays, present quantitative data from various studies, and visualize the underlying molecular pathways.
Summary of this compound's In Vitro Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects across a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the S-phase.[1][2][3][4] These effects are mediated through the modulation of several key signaling pathways, including the mTOR, AKT/mTOR, NF-κB, and p53 pathways.[1][2][5][6][7]
Quantitative Analysis of this compound's Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Colorectal Cancer | HCT15 | 24 | 41.25 | [8] |
| Colorectal Cancer | HCT116 | 24 | 47.77 | [8] |
| Colorectal Cancer | DLD1 | 24 | 46.51 | [8] |
| Hepatocellular Carcinoma | BEL-7402 | 48 | 50-200 (range) | [4] |
| Liver Cancer | HepG2 | 24 | ~150-200 (range) | [9] |
| Liver Cancer | Huh7 | 24 | ~150-200 (range) | [9] |
| Breast Cancer | MCF-7/VEC | 48 | Not specified | [5] |
| Breast Cancer | MCF-7/HER2 | 48 | Not specified | [5] |
| Oral Cancer | YD-10B | 48 | Not specified | [2] |
| Oral Cancer | Ca9-22 | 48 | Not specified | [2] |
| Nasopharyngeal Carcinoma | NPC cells | 48 | up to 180 | [10] |
| Glioma | F98 (rat) | Not specified | Not specified | [11] |
| Glioma | Hs683 (human) | Not specified | Not specified | [11] |
Note: IC50 values can vary depending on the assay conditions, cell line, and incubation time.
Experimental Protocols
Detailed protocols for the key in vitro assays to evaluate this compound's anti-cancer effects are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 µM) for 24, 48, and 72 hours.[9]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14] Incubate for 1.5 to 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12][14]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the number of apoptotic and necrotic cells following this compound treatment.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16][17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]
Protocol:
-
Cell Treatment: Seed cells (e.g., 2 x 10^5 cells/dish in 60-mm dishes) and treat with various concentrations of this compound for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1][16] The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This assay determines the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with various concentrations of this compound for 48 hours.[1]
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[20]
-
SDS-PAGE: Separate 50 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., mTOR, p-mTOR, Bax, cleaved caspase-3, Cyclin A1, CDK2) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo [mdpi.com]
- 3. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. This compound Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of the anthraquinone drug this compound as an axial ligand in bifunctional Pt( iv ) complexes to obtain antiproliferative agents against human gli ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00235C [pubs.rsc.org]
Synthesizing Rhein Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of various Rhein derivatives. It includes tabulated quantitative data for easy comparison of synthetic methods and detailed experimental procedures. Additionally, key signaling pathways influenced by this compound and its derivatives are visualized using Graphviz diagrams.
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone compound found in several medicinal plants, most notably in the roots and rhizomes of Rheum species (rhubarb). It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-fibrotic, and antimicrobial effects. However, the therapeutic potential of this compound is often limited by its poor solubility and bioavailability. To overcome these limitations, researchers have focused on the synthesis of various this compound derivatives to enhance its physicochemical properties and biological activity. This document outlines common techniques for synthesizing these valuable derivatives.
Application Notes
The primary strategies for synthesizing this compound derivatives involve modification of its carboxylic acid group to form esters and amides, or derivatization of its hydroxyl groups. These modifications can lead to compounds with improved solubility, enhanced cell permeability, and altered biological targeting.
-
Amide Derivatives: Coupling of the carboxylic acid moiety of this compound with various amines, including amino acids and small peptides, can significantly enhance its solubility and biological activity. These derivatives often exhibit improved anti-tumor properties.
-
Ester Derivatives: Esterification of the carboxylic acid group with alcohols, including fatty acids, can increase the lipophilicity of this compound, potentially improving its absorption and distribution.
-
Glycoside Derivatives: Attachment of sugar moieties to the hydroxyl groups of this compound can modulate its solubility and pharmacokinetic profile.
-
Other Derivatives: Modifications at other positions of the anthraquinone ring have also been explored to generate novel compounds with unique biological activities.
Experimental Protocols
The following are detailed protocols for the synthesis of common classes of this compound derivatives.
Synthesis of this compound-Amino Acid Ester Conjugates
This protocol describes the synthesis of this compound-amino acid ester conjugates via a two-step process involving the activation of this compound's carboxylic acid group followed by coupling with an amino acid ester.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
L- or D-amino acid methyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Activation of this compound: To a solution of this compound (1.0 mmol) in dry dichloromethane (20 mL), add thionyl chloride (2.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound acyl chloride.
-
Coupling with Amino Acid Ester: Dissolve the crude this compound acyl chloride in dry dichloromethane (20 mL).
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 mmol) in dry dichloromethane (10 mL) and add triethylamine (2.5 mmol) at 0 °C.
-
Add the amino acid ester solution to the this compound acyl chloride solution dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired this compound-amino acid ester conjugate.[1]
Synthesis of this compound Amide Derivatives using Coupling Agents
This protocol outlines the synthesis of this compound amide derivatives using a peptide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).
Materials:
-
This compound
-
Amino compound (e.g., amino acid methyl ester, peptide)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) or N-Methylmorpholine (NMM)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and the desired amino compound (1.1 mmol) in dry THF or DCM (20 mL).
-
Add DMAP (0.1 mmol) or NMM (1.2 mmol) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 mmol) in dry THF or DCM (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24-36 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% sodium bicarbonate solution (2 x 15 mL) and saturated sodium chloride solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.[2]
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.
Table 1: Synthesis of this compound-Amino Acid Ester Conjugates [1]
| Derivative | Amino Acid Ester | Yield (%) |
| 3a | L-Alanine methyl ester | 85 |
| 3b | D-Alanine methyl ester | 82 |
| 3c | L-Valine methyl ester | 88 |
| 3d | D-Valine methyl ester | 86 |
| 3e | L-Leucine methyl ester | 90 |
| 3f | D-Leucine methyl ester | 87 |
| 3g | L-Isoleucine methyl ester | 89 |
| 3h | D-Isoleucine methyl ester | 85 |
| 3i | L-Phenylalanine methyl ester | 92 |
| 3j | D-Phenylalanine methyl ester | 90 |
Table 2: Synthesis of this compound Amide Derivatives
| Derivative | Amine | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| This compound-Glycine methyl ester | Glycine methyl ester | DCC | NMM | THF | 78 | [2] |
| This compound-L-Leucine methyl ester | L-Leucine methyl ester | DCC | NMM | THF | 82 | [2] |
| This compound-Piperidine amide | Piperidine | EDCI | DMAP | DCM | 75 | [1] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often attributed to their modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. Below are diagrams of major signaling pathways affected by this compound, created using the DOT language for Graphviz.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound interferes with the TGF-β1/SMAD signaling pathway.
These protocols and diagrams provide a foundational understanding for the synthesis and biological investigation of this compound derivatives. Further optimization and exploration of novel derivatives will continue to be a promising avenue for the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Absorption of Rhein in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the poor oral absorption of Rhein in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%) of this compound in Nanoparticles | - Inappropriate solvent/antisolvent selection. - Suboptimal drug-to-carrier ratio. - Rapid drug leakage during formulation. | - Screen different solvent systems to ensure this compound is soluble in the solvent but poorly soluble in the antisolvent. - Optimize the drug-to-polymer/lipid ratio; an excess of drug can lead to poor encapsulation. - Adjust the stirring speed and temperature during the formulation process to control particle formation and drug incorporation. |
| Particle Aggregation in this compound Nanoformulations | - Insufficient stabilizer concentration. - Incompatible stabilizer with the drug or carrier. - High ionic strength of the dispersion medium. | - Increase the concentration of the stabilizer (e.g., surfactant or polymer) to provide adequate steric or electrostatic repulsion.[1] - Select a stabilizer that has a good affinity for the particle surface. - Disperse nanoparticles in a low ionic strength buffer or deionized water. |
| Inconsistent In Vivo Pharmacokinetic Results | - Improper oral gavage technique leading to esophageal or tracheal administration. - Variability in the fasted state of animals. - Formulation instability in the gastrointestinal (GI) tract. | - Ensure personnel are properly trained in oral gavage; use appropriate gavage needle sizes and verify placement.[2] - Standardize the fasting period for all animals before dosing to minimize variability in GI conditions.[1] - Evaluate the stability of the formulation in simulated gastric and intestinal fluids to ensure it protects this compound until it reaches the absorption site.[3] |
| Low Permeability of this compound Formulation in Caco-2 Assay | - Poor integrity of the Caco-2 cell monolayer. - The formulation does not effectively enhance transport across the epithelial barrier. - this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | - Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions.[4] - Consider incorporating permeation enhancers or targeting ligands into your nanoparticle formulation. - Co-administer a known P-gp inhibitor (e.g., verapamil) to determine if efflux is limiting absorption.[5] |
| High Variability in Nanoparticle Size Distribution (High Polydispersity Index - PDI) | - Inconsistent mixing or homogenization during preparation. - Use of inappropriate equipment or settings. | - Ensure uniform and controlled mixing throughout the formulation process. - Optimize homogenization speed and duration, or sonication amplitude and time. |
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound inherently low?
This compound has poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6]
2. What are the most common strategies to improve the oral absorption of this compound?
The most investigated strategies involve formulating this compound into advanced drug delivery systems. These include:
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from the harsh GI environment and provide a sustained release.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance lymphatic uptake, bypassing the first-pass metabolism in the liver.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the GI tract, enhancing this compound's solubilization.[7]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and absorption.[8]
3. How do nanoformulations improve the oral bioavailability of this compound?
Nanoformulations enhance this compound's oral bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area, which can increase the dissolution rate.[1]
-
Improved Solubility: Formulations like SMEDDS can significantly enhance the solubility of this compound in the gut.[9]
-
Protection from Degradation: Encapsulation protects this compound from enzymatic and pH-dependent degradation in the stomach and intestine.[8]
-
Enhanced Permeability and Uptake: Some nanocarriers can interact with the intestinal mucosa to facilitate transport across the epithelial barrier.[8]
-
Lymphatic Transport: Lipid-based formulations can promote uptake into the lymphatic system, avoiding the first-pass effect.[10]
4. What animal models are typically used for studying this compound's oral absorption?
Rats (Wistar or Sprague-Dawley) are the most commonly used animal models for pharmacokinetic studies of this compound formulations.[11][12] Rabbits have also been used in some studies.
5. What are the key pharmacokinetic parameters to evaluate when assessing a new this compound formulation?
The primary pharmacokinetic parameters to measure are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
T1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations
The following table summarizes the pharmacokinetic data from various studies on this compound formulations in animal models.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg/mL*h) | Relative Bioavailability Increase (Fold) | Reference |
| This compound Suspension | Rats | 50 | 1.96 ± 0.712 | 7.32 ± 0.946 | - | [13] |
| This compound-loaded PLGA Nanoparticles | Rats | 50 | - | - | 3.07 | [14] |
| This compound-loaded Solid Lipid Nanoparticles (SLNs) | Rabbits | 20 | - | - | 2.06 | [15] |
| This compound-loaded Self-Nanoemulsifying Drug Delivery System (RS-SNEDDS) | Rats | 50 | 8 ± 0.930 | 37.79 ± 2.01 | ~5.16 | [13] |
| This compound-Deoxycholic Acid Nanoparticles | Rats | 50 | 2.40-fold higher than suspension | 3.33-fold higher than suspension | 3.33 | [6] |
| This compound-Chitosan Conjugates | Rats | 50 | - | 3.1-fold higher than suspension | 3.1 | [13] |
Note: Direct comparison between studies should be made with caution due to differences in animal models, doses, and analytical methods.
Experimental Protocols
Key Experiment 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation and vehicle control
-
Oral gavage needles (appropriate size for rats)[2]
-
Syringes
-
Blood collection tubes (e.g., heparinized tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[1]
-
Dosing: Weigh each rat and calculate the exact volume of the this compound formulation to be administered. Administer the formulation or vehicle control directly into the stomach using an oral gavage needle.[2]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) using appropriate software.
Key Experiment 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation in vitro.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation and control solution
-
TEER meter
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).[4]
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[5] c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Study (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction by adding the this compound formulation to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio Calculation: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[4]
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Nanoparticle modification in biological media: implications for oral nanomedicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08403G [pubs.rsc.org]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Safety and Toxicity Issues of Therapeutically Used Nanoparticles from the Oral Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The challenges of oral drug delivery via nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on intestinal epithelial tight junction in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential liver and kidney toxicity of Rhein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential liver and kidney toxicity of Rhein.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound- G.R.E. induced liver and kidney toxicity?
A1: this compound-induced toxicity in the liver and kidneys is multifactorial, primarily involving:
-
Oxidative Stress: this compound can lead to an imbalance in the cellular redox state, increasing reactive oxygen species (ROS) production and depleting endogenous antioxidants like glutathione (GSH).[1][2][3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[3][4]
-
Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in both liver and kidney cells.[1][5][6] This can be triggered by various signaling pathways, including the Fas-dependent and mitochondrial pathways.[5]
-
Inflammation: In some contexts, particularly with prolonged use, this compound can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[1][7][8]
Q2: Is this compound toxicity dose-dependent?
A2: Yes, the toxic effects of this compound are generally dose-dependent and also influenced by the duration of exposure.[2][5][9] While lower doses may exert protective effects in some models, higher concentrations and prolonged treatment are more likely to induce toxicity.[5][9] For instance, in animal studies, nephrotoxicity was observed with long-term administration of this compound at doses of 0.175 g/kg and 0.35 g/kg in mice.[5]
Q3: What are the key biomarkers to assess this compound-induced liver and kidney damage?
A3: To assess organ-specific toxicity, a panel of biomarkers should be monitored.
-
Liver Toxicity:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[1][10][11]
-
Bilirubin: Elevated total bilirubin (TBIL) can indicate impaired liver function.[2]
-
Lactate Dehydrogenase (LDH): Increased LDH release into the culture medium or serum is a marker of cell damage.[5]
-
-
Kidney Toxicity:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard markers of renal function; increases suggest impaired kidney filtration.[5][11][12]
-
Novel Biomarkers: For earlier and more sensitive detection of acute kidney injury, consider using markers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[13][14]
-
Q4: What are some common in vitro and in vivo models to study this compound toxicity?
A4:
-
In Vitro Models:
-
Liver: Human liver cancer cell lines like HepG2 and Huh7, as well as the normal human hepatocyte cell line L02, are commonly used.[6][15] Primary hepatocytes are also a valuable, though more complex, model.[16]
-
Kidney: The human proximal tubular epithelial cell line, HK-2, is a widely accepted model for studying nephrotoxicity.[5][13]
-
-
In Vivo Models:
II. Troubleshooting Guides
A. Cell Viability Assays (e.g., MTT, LDH)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal or no dose-response | This compound concentration is too low, incubation time is too short, incorrect wavelength used for reading. | Perform a dose-range finding study with a wider concentration range. Optimize the incubation time based on literature or preliminary experiments. Verify the correct absorbance wavelength for your specific assay. |
| Unexpected increase in viability at high this compound concentrations | Interference of this compound with the assay. This compound, being colored, can interfere with colorimetric assays like MTT. | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. Consider using a different viability assay that is less prone to colorimetric interference, such as a fluorescence-based assay. |
| High background in LDH assay | Spontaneous LDH release from cells due to poor handling or unhealthy cell culture. | Handle cells gently during seeding and treatment. Ensure cells are healthy and not overly confluent before starting the experiment. |
B. Apoptosis Assays (e.g., TUNEL, Annexin V/PI, Caspase Activity)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background in TUNEL staining | Excessive enzyme concentration, over-fixation, or non-specific binding of reagents. | Optimize the concentration of the TdT enzyme. Adjust fixation time and conditions. Ensure adequate washing steps and use an appropriate blocking solution.[6] |
| Weak or no apoptotic signal | Insufficient this compound concentration or incubation time, loss of apoptotic cells during sample preparation. | Increase the dose of this compound or the duration of treatment. Be gentle during cell harvesting and washing to avoid losing detached apoptotic cells. |
| Annexin V/PI assay shows high necrosis even at low this compound doses | Cells may be undergoing late-stage apoptosis or necrosis. The cell harvesting procedure (e.g., trypsinization) might be too harsh. | Analyze cells at earlier time points. Use a gentle cell scraper or a non-enzymatic dissociation solution for adherent cells. |
| Inconsistent caspase activity results | Inefficient cell lysis, degradation of caspases. | Use a recommended lysis buffer and ensure complete cell lysis. Process samples quickly and on ice to prevent protein degradation. |
C. Western Blotting for Signaling Pathways
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Phosphatase activity during sample preparation, low abundance of the phosphorylated protein. | Immediately add phosphatase inhibitors to your lysis buffer.[14][18] You may need to stimulate the cells to induce phosphorylation.[18] Consider enriching your protein of interest via immunoprecipitation.[18] |
| Multiple non-specific bands | Primary or secondary antibody concentration is too high, inadequate blocking, cross-reactivity. | Titrate your antibodies to the optimal concentration. Increase the duration or change the blocking agent (e.g., BSA instead of milk for phospho-antibodies).[18] Run a secondary antibody-only control.[2] |
| High background | Insufficient washing, membrane dried out, antibody concentration too high. | Increase the number and duration of wash steps.[1] Ensure the membrane remains moist throughout the procedure.[1] Optimize antibody dilutions. |
| Bands at unexpected molecular weights | Post-translational modifications (e.g., glycosylation, ubiquitination), protein degradation, splice variants.[1][2][14] | Consult protein databases like UniProt for known modifications. Use fresh samples with protease inhibitors.[2] |
D. ROS Measurement Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of cells or this compound, probe concentration too high. | Include an unstained control and a this compound-only control to assess background fluorescence. Titrate the fluorescent probe to the lowest effective concentration. |
| Signal fades quickly | Photobleaching of the fluorescent probe. | Minimize exposure of stained samples to light. Acquire images promptly after staining. Use an anti-fade mounting medium if applicable. |
| Inconsistent results | Variation in cell health, probe loading, or timing of measurements. | Ensure consistent cell culture conditions. Standardize the probe incubation time and temperature. Measure ROS levels at a consistent time point after this compound treatment. |
III. Data Presentation
Table 1: In Vitro Toxicity of this compound on Liver and Kidney Cells
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Endpoint | Observation | Reference |
| HK-2 | 10, 20, 40, 80, 100 | 12, 24, 48 | Apoptosis | Induced apoptosis | [5] |
| HK-2 | 25, 50, 100 | 12, 24, 48 | Apoptosis | Induced apoptosis via MAPK pathway | [5] |
| HK-2 | 10, 25, 50, 100, 200 | 12, 24, 48 | Apoptosis | Induced apoptosis via Fas-dependent pathway | [5] |
| HepG2 & Huh7 | Varies | 24, 48 | Cell Viability | Dose- and time-dependent inhibition | [6] |
Table 2: In Vivo Toxicity of this compound in Animal Models
| Animal Model | This compound Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Kunming Mice | 4000 (acute) | Single dose | 40% lethality | [1] |
| Kunming Mice | 175, 375 | 75 days | Increased ALT, AST, IL-6, TNF-α; liver injury | [1] |
| Kunming Mice | 175, 350 | 60 days | Increased BUN, SCr; renal toxicity | [5] |
| Rats | 10, 20, 40 | 2 days | Attenuated APAP-induced liver & kidney damage | [2] |
IV. Experimental Protocols
A. Protocol: Assessment of Cell Viability using LDH Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest (e.g., HK-2 or HepG2)
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a positive control for maximum LDH release (using the lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.[21]
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
B. Protocol: Detection of Apoptosis via Caspase-3 Immunofluorescence
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against cleaved Caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Anti-fade mounting medium
Procedure:
-
Treat cells with this compound for the desired time and dose. Include a vehicle control.
-
Wash the cells/tissue sections twice with cold PBS.
-
Fix the samples for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-cleaved Caspase-3 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips/slides using an anti-fade mounting medium.
-
Visualize using a fluorescence microscope.
V. Visualization of Key Signaling Pathways and Workflows
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ detection of fragmented DNA (TUNEL assay) fails to discriminate among apoptosis, necrosis, and autolytic cell death: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 6. arcegen.com [arcegen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5.6. Measurement of Reactive Oxygen Species (ROS) Level [bio-protocol.org]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. biocompare.com [biocompare.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Measurement of ROS levels in the kidney tissues [bio-protocol.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. sinobiological.com [sinobiological.com]
- 16. dovepress.com [dovepress.com]
- 17. 2.9. Liver histopathology score [bio-protocol.org]
- 18. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhein Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Rhein to maximize its therapeutic efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound, an anthraquinone compound, is primarily investigated for its anti-cancer and anti-inflammatory properties. In oncology research, its on-target effects include the inhibition of cancer cell proliferation, migration, and invasion.[1] These effects are largely attributed to its modulation of key signaling pathways such as MAPK/NF-κB and PI3K/Akt.[2][1][3]
Q2: What are the known off-target effects of this compound?
A2: The most commonly reported off-target effects of this compound are hepatotoxicity and nephrotoxicity, particularly at higher concentrations or with prolonged use.[4][5] Diarrhea is also a common side effect observed in human studies.[6] It is crucial to monitor for these toxicities during preclinical and clinical development.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound modulates several critical signaling pathways involved in cell growth, survival, and inflammation. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][1][3] By inhibiting these pathways, this compound can suppress tumor growth and inflammatory responses.[2][1]
Q4: What is a typical starting dose for in vitro and in vivo preclinical studies?
A4: For in vitro studies, a common starting concentration range for this compound is 20-100 µM, with treatment durations typically between 24 and 72 hours.[7] For in vivo studies in murine models, intraperitoneal administration of this compound at doses ranging from 10 to 150 mg/kg has been reported to inhibit tumor growth.[1][7] It is essential to perform dose-response studies to determine the optimal concentration for your specific cell line or animal model.
Troubleshooting Guide
Issue 1: High cell toxicity observed in vitro, even at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (media with solvent only) to assess its effect on cell viability.
-
-
Possible Cause 3: Impure this compound Compound. Contaminants in the this compound sample could contribute to cytotoxicity.
-
Troubleshooting Step: Use a high-purity grade of this compound (≥98%) from a reputable supplier. Confirm the purity if possible through analytical methods like HPLC.
-
Issue 2: Inconsistent anti-cancer effects of this compound in vivo.
-
Possible Cause 1: Poor Bioavailability. this compound has low water solubility and may have poor oral bioavailability.[3]
-
Troubleshooting Step: Consider alternative routes of administration, such as intraperitoneal (IP) injection, which can improve systemic exposure.[1] For oral administration, formulation strategies to enhance solubility and absorption may be necessary.
-
-
Possible Cause 2: Inadequate Dosing Regimen. The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations at the tumor site.
-
Troubleshooting Step: Optimize the dosing schedule by testing different frequencies (e.g., daily, every other day) and doses. Pharmacokinetic studies to measure plasma and tumor concentrations of this compound can help inform the dosing regimen.
-
-
Possible Cause 3: Tumor Model Resistance. The chosen tumor model may be inherently resistant to this compound's mechanism of action.
-
Troubleshooting Step: Before starting an in vivo study, confirm the sensitivity of your cancer cell line to this compound in vitro. If the cells are sensitive in vitro but the tumor does not respond in vivo, investigate factors related to the tumor microenvironment or drug delivery to the tumor.
-
Issue 3: Signs of hepatotoxicity or nephrotoxicity in animal models.
-
Possible Cause: High Dose or Prolonged Treatment. Off-target toxicity is often dose- and duration-dependent.
-
Troubleshooting Step 1: Dose Reduction. Lower the dose of this compound to a level that maintains efficacy but reduces toxicity. A dose-de-escalation study can help identify the maximum tolerated dose (MTD).
-
Troubleshooting Step 2: Monitor Biomarkers. Regularly monitor serum biomarkers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Troubleshooting Step 3: Histopathological Analysis. At the end of the study, perform a histopathological examination of the liver and kidneys to assess for any tissue damage.
-
Data Presentation
Table 1: Summary of In Vitro this compound Dosages and On-Target Effects
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | On-Target Effect | Reference |
| YD-10B, Ca9-22 | Oral Cancer | 25, 50, 100 | 48 | Inhibition of cell growth | [7] |
| HT29, HCT116, Colo205, SW620 | Colorectal Cancer | 100, 200 | 48 | Decreased cell viability | [6] |
| A498, 786-O, ACHN | Renal Cell Carcinoma | 30, 60 | 48 | Inhibition of proliferation, migration, and invasion | [2][1] |
| HL-7702 | Normal Human Liver | 25, 50, 100 | 12 - 48 | Increased cytotoxicity | [8] |
Table 2: Summary of In Vivo this compound Dosages and Effects
| Animal Model | Tumor Type | This compound Dosage (mg/kg) | Route of Administration | Effect | Reference |
| Xenograft Mouse | Oral Cancer | 10, 50 | Intraperitoneal | Inhibition of tumor growth | [7] |
| Xenograft Mouse | Renal Cell Carcinoma | 75, 150 | Intraperitoneal | Reduction in tumor growth and weight | [1] |
| Rat | Chronic Glomerulonephritis | 300 | Not Specified | Inhibition of inflammatory factors | [5] |
| Mouse | Acute Pancreatitis | 30 | Intragastric | Attenuation of pancreatitis, but prolonged use induced liver injury | [9] |
Experimental Protocols
Protocol 1: Assessing On-Target Efficacy of this compound In Vitro (Cell Viability)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT or CCK-8):
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[7]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Hepatotoxicity of this compound In Vivo
-
Animal Acclimatization: Acclimate animals (e.g., mice or rats) for at least one week before the start of the experiment.
-
Dosing: Administer this compound at various doses (and a vehicle control) via the desired route (e.g., oral gavage, IP injection) according to the planned schedule.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Blood Collection: Collect blood samples at baseline and at selected time points during the study (e.g., weekly) via appropriate methods (e.g., tail vein, retro-orbital sinus).
-
Serum Biomarker Analysis: Separate the serum and measure the levels of liver function enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue, fix it in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological evaluation by a qualified pathologist.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Research Progress on the Positive and Negative Regulatory Effects of this compound on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances the cytotoxicity of effector lymphocytes in colon cancer under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo | MDPI [mdpi.com]
- 8. This compound Elicits In Vitro Cytotoxicity in Primary Human Liver HL-7702 Cells by Inducing Apoptosis through Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates pancreatitis but induces hepatotoxicity via macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rhein Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the instability of Rhein in aqueous solutions. Unpredictable solubility and degradation can significantly impact experimental reproducibility and the overall success of research and development projects. This resource aims to equip you with the knowledge to anticipate and troubleshoot these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A freshly prepared solution of this compound in an aqueous buffer should appear as a clear, yellow to orange solution. A change in color, often to a brownish or reddish hue, can indicate degradation of the this compound molecule. This degradation can be influenced by several factors including the pH of the solution, exposure to light, and temperature. It is crucial to monitor your solution for any color changes as this may signify a loss of compound integrity and potentially altered biological activity.
Q2: What is the recommended method for dissolving this compound in aqueous solutions?
This compound has poor solubility in water.[1] To achieve a desired concentration in an aqueous buffer, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[2] A concentrated stock solution in DMSO can then be diluted to the final working concentration in the aqueous buffer of choice. When preparing a 1:1 solution of DMSO and PBS (pH 7.2), this compound has a solubility of approximately 0.5 mg/mL.[2] It is advisable to not store the aqueous solution for more than one day to minimize degradation.[2]
Q3: I'm observing precipitation in my this compound solution during my cell culture experiment. What could be the cause?
Precipitation of this compound in cell culture media can be a frustrating issue. Several factors can contribute to this problem:
-
Low Solubility: this compound's inherent low aqueous solubility is a primary factor. Even if it initially dissolves, changes in temperature or pH upon addition to the culture media can cause it to precipitate out of solution.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.
-
pH Shifts: The pH of the cell culture medium can fluctuate due to cellular metabolism. A decrease in pH can reduce the solubility of this compound, causing it to precipitate.
-
Temperature Changes: Incubator temperatures are typically around 37°C. If the this compound stock solution is stored at a lower temperature and added directly to the warm media, the temperature change can affect its solubility.
For guidance on how to address this, please refer to the Troubleshooting Guide section.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered when working with this compound in aqueous solutions.
Problem: Unexpected Precipitation of this compound in Solution
Precipitation indicates that the concentration of this compound has exceeded its solubility under the current conditions. Follow these steps to diagnose and resolve the issue:
Troubleshooting Workflow: this compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Problem: this compound Degradation in Aqueous Solution
Degradation can lead to a loss of the active compound and the generation of impurities that may have unintended effects.
Factors Affecting this compound Stability:
-
pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic conditions can accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
Recommendations for Enhancing Stability:
-
pH Control: Prepare aqueous solutions of this compound in buffers with a pH between 7.0 and 8.0, if experimentally feasible.
-
Temperature Control: Store stock solutions and working solutions at recommended temperatures (e.g., 2-8°C for short-term storage) and protect from high temperatures.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh for each experiment whenever possible. It is not recommended to store aqueous solutions for more than one day.[2]
Data on this compound Stability
| Parameter | Condition | Observation | Recommendation |
| pH | Acidic (e.g., < pH 6) | Increased degradation | Maintain pH in the neutral to slightly alkaline range (pH 7-8) |
| Temperature | Elevated (e.g., > 37°C) | Accelerated degradation | Store solutions at 2-8°C and avoid heat |
| Light | UV or prolonged daylight | Potential for photodegradation | Protect solutions from light using amber vials or foil |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and detecting its degradation products. The following is a general protocol that can be adapted for specific needs.
Objective: To separate this compound from its potential degradation products and accurately quantify its concentration over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate buffer (pH adjusted to 3.0 with acetic acid)
-
This compound standard
-
Degraded this compound samples (e.g., acid, base, peroxide, heat, and light-exposed)
-
Methanol or DMSO for sample preparation
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Acetonitrile (A) and Ammonium Acetate buffer (B). A typical gradient might be:
-
0-5 min: 10% A
-
5-15 min: Ramp to 90% A
-
15-20 min: Hold at 90% A
-
20-22 min: Ramp back to 10% A
-
22-30 min: Re-equilibration at 10% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. From this stock, prepare a series of calibration standards in the mobile phase.
-
Sample Preparation: Dilute the this compound samples (from stability studies) with the mobile phase to a concentration within the calibration range.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and exposure to UV light) for a defined period. Analyze these stressed samples to ensure that the degradation products are well-separated from the parent this compound peak.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in the samples. Assess the chromatograms of the stressed samples to identify and quantify any degradation products.
Signaling Pathway
This compound's Anti-inflammatory Effect via the NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits NF- κ B Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Skin Permeability of Rhein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the skin permeability of Rhein for topical delivery.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is enhancing the skin permeability of this compound a primary challenge for its topical application?
A1: this compound, a natural anthraquinone derivative, possesses numerous pharmacological benefits for treating skin disorders, including antimicrobial, antioxidant, and anticancer activities.[1] However, its clinical application is significantly hindered by poor water and oil solubility, which leads to low skin permeability.[1][2] Overcoming the skin's primary barrier, the stratum corneum, is essential to deliver this compound to deeper skin layers where it can exert its therapeutic effects.[3][4]
Q2: What are the most promising strategies currently used to enhance this compound's skin permeability?
A2: Several advanced formulation strategies have been developed to overcome this compound's delivery challenges. These include:
-
Phospholipid Complexes (PLC): Forming a complex between this compound and phospholipids can significantly improve its physicochemical properties and ability to permeate the skin. These complexes can self-assemble into nanoparticles, enhancing delivery.[1]
-
Hyaluolimosomes: These are advanced transferosomes, often containing permeation enhancers like limonene and targeting moieties such as hyaluronic acid, which improve skin deposition and efficacy.[2][5]
-
Nanoemulsions (NE): As colloidal dispersions of oil and water, nanoemulsions can solubilize this compound and their components can act as permeation enhancers, disrupting the stratum corneum's lipid structure to facilitate drug delivery.[6][7]
-
Ethosomes: These are soft, malleable vesicles containing a high concentration of ethanol. The ethanol acts as a potent permeation enhancer, allowing these carriers to penetrate deep into the skin.[8][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media, improving this compound's solubility and absorption.[10]
Q3: Beyond permeability, what biological pathways are relevant to this compound's action in the skin?
A3: Once delivered into the skin, this compound has been shown to promote wound healing by activating the PI3K/AKT signaling pathway.[11][12] This activation stimulates the proliferation, migration, and invasion of human skin fibroblasts (HSFs), which are critical processes for tissue repair and collagen maturation.[11][12][13]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Issue: Low or inconsistent permeation flux in ex vivo Franz cell experiments.
-
Q: My permeation results are highly variable between different skin samples. What is the cause and how can I mitigate this?
-
A: High inter-subject variability in human skin permeability is a known issue.[14] To minimize this, it is recommended to use a crossover study design with skin from multiple donors (at least 4-6) and multiple replicates (at least 3-4) for each formulation per donor.[15] This approach helps to average out the inherent biological differences between skin samples.
-
-
Q: I am not observing the expected increase in this compound permeation with my nano-formulation. What experimental parameters should I check?
-
A: Several factors could be responsible. First, verify that sink conditions are maintained in the receptor chamber throughout the experiment; the concentration of this compound in the receptor fluid should not exceed 10% of the saturation solubility of the drug in the donor formulation.[14][15] Second, ensure there are no air bubbles trapped beneath the skin membrane, as they can obstruct permeation.[16] Finally, confirm the skin surface temperature is maintained at approximately 32°C, which is physiologically relevant and achieved by keeping the receptor fluid at 35-37°C.[14]
-
-
Q: The permeation profile plateaus very early. What could be the issue?
-
A: An early plateau may indicate that the formulation is not effectively releasing the drug or that the drug has saturated the receptor medium (loss of sink conditions).[14] Ensure your receptor fluid has adequate solubility for this compound. For poorly soluble compounds, adding a small percentage of a solubilizing agent like ethanol or using a buffer with appropriate pH might be necessary, but this must be justified and validated to ensure it doesn't damage the skin membrane.[14]
-
Issue: Difficulty in visualizing skin penetration with Confocal Laser Scanning Microscopy (CLSM).
-
Q: The fluorescence signal from my labeled formulation is weak and difficult to distinguish from the background. How can I improve my imaging?
-
A: Skin exhibits natural autofluorescence, which can interfere with the signal from your fluorescent probe.[17] Always image an untreated piece of skin under the same laser settings to establish a baseline autofluorescence profile.[18] When possible, choose a fluorescent dye that has an emission spectrum distinct from the skin's autofluorescence. Additionally, ensure the concentration of your labeled formulation is sufficient for detection.
-
-
Q: My images show significant photobleaching, making quantitative analysis unreliable. What can I do?
-
A: Photobleaching can be minimized by reducing the laser power to the lowest possible level that still provides a detectable signal and by decreasing the pixel dwell time during image acquisition.[17] If possible, use more photostable fluorescent probes. Averaging multiple scans can sometimes improve the signal-to-noise ratio without significantly increasing photobleaching.
-
Section 3: Data Presentation
Table 1: Summary of Quantitative Data for this compound Permeability Enhancement Strategies
| Formulation Strategy | Key Components | Particle Size (nm) | Zeta Potential (mV) | Permeability Enhancement | Key Findings & Notes | Citations |
| Phospholipid Complex (RH-PLC) | This compound, Phospholipid | 196.6 ± 1.6 | -29.7 ± 2.45 | 3.3-fold increase in ex vivo permeation vs. This compound suspension. | Self-assembles into nanoparticles upon dispersion in water; improves both water and n-octanol solubility. | [1] |
| Hyaluolimosomes | This compound-PLC, Limonene, Hyaluronic Acid | Not specified | Not specified | Significantly improved skin permeation and deposition vs. free drug. | Showed a 12.89-fold reduction in IC50 on A375 melanoma cells compared to free this compound. | [2][5] |
| Self-Nanoemulsifying System (SNEDDS) | Eucalyptus oil, Tween 80, PEG 400 | 129.3 ± 1.57 | -24.6 ± 0.34 | Not specified | Optimized formulation showed high entrapment efficiency (98.86 ± 0.23%). | [10] |
Section 4: Experimental Protocols & Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate common experimental workflows and the biological action of this compound.
Caption: High-level workflow for the development and evaluation of topical this compound formulations.
Caption: Signaling cascade initiated by this compound to promote wound healing in skin cells.[11][12]
Caption: A logical decision tree for troubleshooting common issues in permeation studies.
Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD 428 guidelines and common laboratory practices.[14]
-
Objective: To quantify the rate and extent of this compound permeation from a topical formulation across an excised skin membrane.
-
Apparatus & Materials:
-
Franz diffusion cells (static or flow-through).[14]
-
Excised human or porcine skin (full-thickness or dermatomed).[15]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring sink conditions.[14]
-
Circulating water bath or heating block.
-
Magnetic stirrer.
-
HPLC or other validated analytical method for this compound quantification.
-
-
Methodology:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut skin sections to fit the Franz diffusion cells. Assess skin integrity (e.g., by measuring transepidermal water loss or electrical resistance).[15]
-
Cell Assembly: Mount the skin between the donor and receptor compartments, with the stratum corneum facing the donor compartment. Ensure no air bubbles are present in the receptor chamber.[16]
-
Equilibration: Fill the receptor chamber with pre-warmed (37°C) receptor medium and allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32 ± 1°C.[14]
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.[14]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.[19]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of the curve represents the steady-state flux (Jss, in μg/cm²/h).[14]
-
Protocol 2: Visualization of Skin Penetration using Confocal Laser Scanning Microscopy (CLSM)
This protocol outlines the general steps for visualizing the penetration of a fluorescently-labeled this compound formulation.[18][20]
-
Objective: To qualitatively and semi-quantitatively assess the depth and pathway of formulation penetration into the skin layers.
-
Apparatus & Materials:
-
Confocal laser scanning microscope with appropriate lasers and filters.
-
Fluorescently labeled this compound or a fluorescent dye incorporated into the formulation (e.g., Nile Red, Rhodamine B).[18]
-
Excised skin samples.
-
Mounting medium and microscope slides.
-
Cryostat for sectioning (optional).
-
-
Methodology:
-
Sample Preparation: Apply the fluorescently labeled formulation to the surface of an excised skin sample and incubate for a specific period under controlled conditions (e.g., 32°C).
-
Removal of Excess Formulation: After incubation, carefully wipe the skin surface to remove any non-penetrated formulation.
-
Imaging (Whole Mount): Mount the skin sample on a slide. Use the CLSM to acquire a series of optical sections (z-stack) from the stratum corneum down into the epidermis and dermis.[21]
-
Imaging (Cross-Section): Alternatively, the skin sample can be frozen and sectioned using a cryostat. The vertical sections are then mounted and imaged to provide a clear cross-sectional view of penetration.
-
Control Sample: An untreated skin sample should always be imaged under identical settings to determine the level of background autofluorescence.[17]
-
-
Data Analysis:
-
Reconstruct the z-stack images to create a 3D visualization of the penetration profile.
-
Analyze images to determine the maximum depth of penetration and identify the primary route (e.g., intercellular, transcellular, or follicular).[22]
-
Fluorescence intensity can be quantified as a function of depth to provide a semi-quantitative distribution profile of the formulation within the skin layers.
-
References
- 1. Novel this compound-phospholipid complex targeting skin diseases: development, in vitro, ex vivo, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced skin permeability for transdermal drug delivery: physiopathological and physicochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of this compound-loaded hyaluolimosomes as a topical nanocarrier for melanoma: Physicochemical characterization, ex-vivo permeation and human melanoma cell line studies, A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Size-dependent penetration of nanoemulsions into epidermis and hair follicles: implications for transdermal delivery and immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Topical Delivery of Tetrandrine by Ethosomes for Treatment of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound promotes skin wound healing by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes skin wound healing by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.mdedge.com [cdn.mdedge.com]
- 22. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Rhein Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Rhein-s induced cytotoxicity in normal (non-cancerous) cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal, non-cancerous cell lines?
A1: Yes, while this compound often exhibits selective cytotoxicity towards cancer cells, it can also induce toxic effects in normal cell lines, particularly at higher concentrations. Studies have reported this compound-induced apoptosis in normal human liver (HL-7702) and renal epithelial (HK-2) cells. However, in some cases, such as with normal oral epithelial cells (hOMF), no significant effect on proliferation was observed at concentrations effective against oral cancer cell lines.[1]
Q2: What are the typical IC50 values of this compound in normal cell lines compared to cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound is generally higher in normal cell lines compared to cancer cell lines, indicating lower toxicity in normal cells. For example, the IC50 of this compound in normal oral epithelial (hOMF) cells was not significantly affected at concentrations that were cytotoxic to oral cancer cells (YD-10B IC50: 106.8 µM; Ca9-22 IC50: 90.96 µM).[1] In another study, a this compound-DCA conjugate showed an IC50 of 11.7 µM in normal 293T cells, which was 2-8 fold higher than in the tested cancer cell lines.[1] However, significant cytotoxicity has been observed in other normal cell lines, such as human liver HL-7702 cells, in a dose-dependent manner at concentrations of 25 µM, 50 µM, and 100 µM.[2]
Q3: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A3: The primary mechanism of this compound-induced cytotoxicity in normal cells appears to be the induction of apoptosis through the mitochondria-mediated pathway.[2][3] This involves:
-
Increased production of reactive oxygen species (ROS).
-
Loss of mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Upregulation of pro-apoptotic proteins like p53 and PUMA.
-
Activation of caspases (caspase-9 and caspase-3).[2]
Q4: How can I reduce the cytotoxic effects of this compound on my normal cell lines during an experiment?
A4: Several strategies can be employed to mitigate this compound's toxicity in normal cells while maintaining its efficacy against cancer cells:
-
Nanoformulation: Encapsulating this compound in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility, stability, and delivery, potentially reducing off-target toxicity.[4][5][6][7][8][9][10]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can create synergistic effects, allowing for lower, less toxic concentrations of this compound to be used.[3][11][12][13]
-
Structural Modification: Synthesizing derivatives of this compound can alter its pharmacological properties, potentially leading to compounds with enhanced anti-cancer activity and reduced toxicity to normal cells.[2][14]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in normal control cell lines at effective anti-cancer concentrations of this compound.
Possible Cause 1: High Concentration of Free this compound
-
Solution: Titrate this compound to the lowest effective concentration against your cancer cell line of interest. Concurrently, run a dose-response curve on your normal cell line to determine its specific IC50. Aim for a therapeutic window where cancer cell viability is significantly reduced with minimal impact on the normal cells.
Possible Cause 2: Off-Target Effects of this compound
-
Solution 1: Investigate Nanoformulations. Consider encapsulating this compound into liposomes or solid lipid nanoparticles (SLNs). This can alter the biodistribution and cellular uptake of this compound, potentially shielding normal cells from high concentrations of the free drug.
-
Solution 2: Explore Combination Therapy. Co-administer a sub-toxic dose of this compound with another anti-cancer agent. A synergistic interaction may allow you to reduce the concentration of this compound needed for an anti-cancer effect, thereby lowering its toxicity to normal cells.
Problem 2: Inconsistent results or high variability in cytotoxicity assays with normal cells.
Possible Cause 1: Poor Solubility of this compound
-
Solution: Ensure that this compound is fully dissolved in your culture medium. Due to its hydrophobic nature, this compound may precipitate out of solution, leading to inconsistent concentrations. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium, ensuring thorough mixing. Consider using a nanoformulation to improve solubility.
Possible Cause 2: Cell Line Health and Confluency
-
Solution: Ensure that your normal cell lines are healthy, within a low passage number, and at a consistent confluency at the time of treatment. Stressed or overly confluent cells may be more susceptible to drug-induced toxicity.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| hOMF | Normal Human Oral Epithelial | Not significantly affected at 100 µM | [1] |
| 293T | Normal Human Embryonic Kidney | 11.7 (for this compound-DCA conjugate) | [1] |
| HL-7702 | Normal Human Liver | Dose-dependent cytotoxicity at 25-100 µM | [2] |
| HUVEC | Normal Human Umbilical Vein Endothelial | IC50 > 189 (for SLNs containing fennel oil) | [10] |
| YD-10B | Oral Squamous Carcinoma | 106.8 | [1] |
| Ca9-22 | Oral Squamous Carcinoma | 90.96 | [1] |
| MCF-7 | Breast Cancer | 3.9 (for this compound-DCA conjugate) | [1] |
| CT26 | Colon Carcinoma | 2.6 (for this compound-DCA conjugate) | [1] |
| 4T1 | Breast Cancer | 1.7 (for this compound-DCA conjugate) | [1] |
| A498 | Renal Cell Carcinoma | ~60 | [15] |
| 786-O | Renal Cell Carcinoma | ~60 | [15] |
| ACHN | Renal Cell Carcinoma | ~60 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the high-pressure homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., Dynasan 114, Compritol ATO 888)
-
Surfactant (e.g., Poloxamer 188, Soya lecithin)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the desired amount of this compound in the melted lipid phase.
-
Separately, heat an aqueous solution containing the surfactant to the same temperature.
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Normal and cancer cell lines
-
Complete culture medium
-
This compound (free or nanoformulated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the this compound formulation. Include untreated control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in normal cells.
Caption: Workflow for comparing the cytotoxicity of free vs. nanoformulated this compound.
Caption: Troubleshooting logic for high cytotoxicity of this compound in normal cells.
References
- 1. Mitochondria-targeting natural product this compound conjugated with dichloroacetate as the dual inhibitor of glycolysis and oxidative phosphorylation to off energize cancer cells and induce ROS storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of solid lipid nanoparticles as a function of the lipid matrix and the surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [this compound induces apoptosis in cancer cells and shows synergy with mitomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of this compound-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhein Extraction from Rheum palmatum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Rhein from Rheum palmatum.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Rheum palmatum?
A1: Several methods have been successfully employed, each with its own advantages. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques known for their efficiency and reduced extraction times.[1][2][3] Traditional methods like maceration and heat reflux extraction are also used, though they may be more time and solvent-consuming.[1] Supercritical fluid extraction (SFE) offers a green alternative with high selectivity.[3][4]
Q2: What solvents are recommended for this compound extraction?
A2: Ethanol and methanol, often in aqueous solutions, are commonly used solvents for this compound extraction.[5] For instance, 84% methanol has been identified as an optimal solvent in some ultrasound-assisted extraction protocols.[6] Protic ionic liquids (PILs) and natural deep eutectic solvents (NADESs) are emerging as greener and more efficient alternatives to conventional organic solvents.[2][7]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantifying this compound.[6][8] The detection wavelength is typically set around 254 nm or 440 nm.[6][8] Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and selectivity for quantification, especially in complex biological matrices.[9]
Q4: What are the typical yields of this compound from Rheum palmatum?
A4: this compound yield can vary significantly depending on the extraction method, solvent, and other experimental conditions. Yields can range from approximately 2.78 mg/g using traditional extraction to as high as 7.8 mg/g with optimized microwave-assisted extraction using protic ionic liquids.[2][10]
Q5: Can this compound degrade during the extraction process?
A5: Yes, anthraquinones can be sensitive to high temperatures and prolonged extraction times.[11] It is advisable to use optimized extraction conditions, such as moderate temperatures and shorter durations, as offered by methods like UAE and MAE, to minimize degradation. Storing extracts at low temperatures (e.g., 4°C) can also help prevent degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Extraction Method: Maceration or other cold percolation methods may not be efficient enough. 2. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound solubility. 3. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to extract the desired amount of this compound. 4. Particle Size of Plant Material: Large particle size can limit solvent penetration. | 1. Switch to a more efficient method: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for higher yields in shorter times.[1][2][3] 2. Optimize the solvent system: Experiment with different concentrations of ethanol or methanol (e.g., 70-85%). Consider using novel solvents like protic ionic liquids or natural deep eutectic solvents.[2][6][7] 3. Optimize extraction parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your chosen method. Response surface methodology can be a useful tool for this.[6] 4. Grind the plant material: Ensure the Rheum palmatum root is finely powdered to increase the surface area for extraction. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound (e.g., other anthraquinones like emodin and chrysophanol).[6] 2. Harsh Extraction Conditions: High temperatures and long extraction times can lead to the breakdown of other plant components, which then contaminate the extract. | 1. Employ a purification step: Use column chromatography with silica gel or macroporous resins to separate this compound from other co-extracted compounds.[3][7] 2. Adjust extraction conditions: Use the mildest effective extraction conditions (lower temperature, shorter time) to minimize the extraction of unwanted compounds. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary between different batches or sources of Rheum palmatum. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments. 3. Inaccurate Quantification: Issues with the analytical method (e.g., HPLC calibration, sample preparation). | 1. Standardize plant material: If possible, use a single, homogenized batch of plant material for a series of experiments. 2. Maintain strict control over parameters: Carefully monitor and control all extraction parameters. Use calibrated equipment. 3. Validate the analytical method: Ensure your HPLC or other quantification method is properly validated for linearity, accuracy, and precision.[12] |
| This compound Degradation | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of this compound.[11] 2. Light Exposure: Some anthraquinones are light-sensitive. 3. pH Instability: Extreme pH conditions can affect the stability of this compound. | 1. Use lower temperatures: Employ extraction methods that operate at lower temperatures, such as UAE.[1] Use a rotary evaporator under vacuum for solvent removal at a lower temperature.[10] 2. Protect from light: Store extracts in amber-colored vials or in the dark. 3. Maintain a neutral pH: Unless the protocol specifies otherwise, maintain a neutral pH during extraction and storage. |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for this compound from Rheum palmatum
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g) | Reference |
| Maceration Extraction (ME) | 80% Ethanol | Room Temp | 90 min | ~1.5 - 2.0 | [1] |
| Reflux Extraction (RE) | 80% Ethanol | 95 | 90 min | ~2.0 - 2.5 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 84% Methanol | 67 | 33 min | Not specified for this compound alone | [6] |
| Natural Deep Eutectic Solvent UAE | Lactic acid/glucose/water | 82 | 1.5 h | 5.78 | [7] |
| Microwave-Assisted Extraction (MAE) | 80% Protic Ionic Liquid | Not specified | 50 s | 7.8 | [2][3] |
| Traditional Hot Process | Ethanol in Chloroform | 70 | 1 h | 0.016 (marketed) / 0.008 (plant) | [10] |
| Ultrasound-Based Extraction (UBE) | Not specified | Not specified | Not specified | 4.33 (marketed) / 3.81 (plant) | [10] |
Note: Yields can vary based on the specific conditions and the source of the plant material.
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) with Methanol [6]
-
Sample Preparation: Grind dried Rheum palmatum roots into a fine powder.
-
Extraction:
-
Place a known amount of the powdered sample into an extraction vessel.
-
Add 84% methanol at a specified solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 67°C and sonicate for 33 minutes.
-
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Analysis: Analyze the this compound content in the filtrate using HPLC-UV at 254 nm.
2. Microwave-Assisted Extraction (MAE) with Protic Ionic Liquid (PIL) [2][3]
-
Sample Preparation: Use finely powdered Rheum palmatum root.
-
Extraction:
-
Mix the powdered sample with an 80% aqueous solution of the protic ionic liquid [BHim]MeSO₃ at a liquid-to-solid ratio of 40:1 (g/g).
-
Place the mixture in a microwave extractor.
-
Apply microwave irradiation at 280 W for 50 seconds.
-
-
Separation: After extraction, filter the mixture to remove the solid plant material.
-
Purification (Optional): Extract this compound from the PIL solution using ethyl acetate. The PIL can be recovered and reused. Further purify this compound from the ethyl acetate phase using column chromatography with a silica gel stationary phase and a petroleum ether-ethyl acetate mobile phase.
-
Analysis: Quantify the this compound content using HPLC.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by this compound, created using the DOT language.
Caption: this compound-induced apoptosis in liver cancer cells.
Caption: this compound's anti-inflammatory effect in ulcerative colitis.
Caption: this compound's anticancer mechanism in renal cell carcinoma.
References
- 1. This compound induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound on ulcerative colitis via inhibiting PI3K/Akt/mTOR signaling pathway and regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protic Ionic Liquids as Efficient Solvents in Microwave-Assisted Extraction of this compound and Emodin from Rheum palmatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of anthraquinones in rhubarb (Rheum palmatum and Rheum officinale) by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natural deep eutectic solvents as new green solvents to extract anthraquinones from Rheum palmatum L. - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13581E [pubs.rsc.org]
- 8. manuallib.com [manuallib.com]
- 9. Identification of this compound as the metabolite responsible for toxicity of rhubarb anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
Validation & Comparative
A Head-to-Head Battle: Rhein vs. Emodin in Quelling Inflammation
For Immediate Release
In the landscape of natural compounds with therapeutic potential, the anthraquinones Rhein and emodin, both principal bioactive components of Rhubarb (Rheum rhabarbarum), have garnered significant attention for their potent anti-inflammatory properties. This guide offers a comprehensive comparison of their efficacy, delving into their mechanisms of action supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.
At a Glance: Key Anti-Inflammatory Mechanisms
This compound and emodin exert their anti-inflammatory effects through the modulation of critical signaling pathways involved in the inflammatory cascade. Both compounds are known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators. Notably, emodin has also been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of potent pro-inflammatory cytokines.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the anti-inflammatory effects of this compound and emodin. Direct comparative studies under identical experimental conditions are crucial for accurate assessment, and the data presented here is drawn from such primary research.
| Compound | Target | Assay | Cell Type | IC50 / Effect |
| This compound | NLRP3 Inflammasome | IL-1β secretion | Mouse BMDMs | Less potent than Emodin |
| Emodin | NLRP3 Inflammasome | IL-1β secretion | Mouse BMDMs | More potent than this compound |
| This compound | Free Radicals | DPPH scavenging | Cell-free | Less potent than Emodin |
| Emodin | Free Radicals | DPPH scavenging | Cell-free | More potent than Emodin |
Table 1: Comparative Inhibitory Effects of this compound and Emodin on Inflammatory Targets. BMDMs: Bone Marrow-Derived Macrophages.
Deep Dive into a Key Pathway: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. A direct comparative study on various anthraquinones revealed differences in their ability to inhibit this pathway.
dot
Figure 1: Comparative inhibition of the NLRP3 inflammasome pathway by Emodin and this compound.
Unraveling the Molecular Mechanisms: NF-κB and MAPK Signaling
Both this compound and emodin are recognized for their ability to suppress the NF-κB and MAPK signaling pathways. These pathways are critical for the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
dot
Figure 2: General mechanism of this compound and Emodin in inhibiting NF-κB and MAPK signaling pathways.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and emodin's anti-inflammatory effects.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
Objective: To compare the inhibitory efficacy of this compound and emodin on the activation of the NLRP3 inflammasome in vitro.
Cell Line: Mouse Bone Marrow-Derived Macrophages (BMDMs).
Methodology:
-
Cell Culture and Priming: BMDMs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For priming, cells are treated with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Compound Treatment: After priming, the cells are pre-treated with various concentrations of this compound or emodin (e.g., 5, 10, 20, 40 µM) for 30 minutes.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated by adding 2.5 µM nigericin for 2 hours.
-
Sample Collection and Analysis:
-
Supernatant: The cell culture supernatant is collected to measure the secretion of mature IL-1β using an ELISA kit.
-
Cell Lysate: The cells are lysed to extract proteins. Western blotting is performed to detect the levels of NLRP3, ASC, and pro-caspase-1 to ensure that the compounds do not affect the expression of these proteins at the priming stage. The cleavage of pro-caspase-1 to its active p20 subunit in the supernatant can also be assessed by Western blot.
-
Data Analysis: The concentration of IL-1β in the supernatant is quantified and compared between control, LPS + nigericin-treated, and compound-treated groups. IC50 values can be calculated based on the dose-response curve.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
Objective: To assess the inhibitory effect of this compound and emodin on the NF-κB signaling pathway by measuring the degradation of IκBα.
Cell Line: RAW 264.7 macrophages.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM with 10% FBS. Cells are pre-treated with different concentrations of this compound or emodin for 1 hour.
-
Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 30 minutes to induce NF-κB activation.
-
Protein Extraction: After stimulation, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated IκBα to total IκBα is calculated and compared between the different treatment groups to determine the extent of inhibition.
dot
Figure 3: Experimental workflow for Western blot analysis of IκBα degradation.
Conclusion
Both this compound and emodin demonstrate significant anti-inflammatory properties through their modulation of key signaling pathways. The available comparative data suggests that emodin may possess a more potent inhibitory effect on the NLRP3 inflammasome and higher free-radical scavenging activity. However, the efficacy of each compound can be context-dependent, varying with the specific inflammatory model and cell type. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies across a broader range of inflammatory conditions and to establish their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the exciting field of natural product-based drug discovery.
Rhein's Potent Anti-Proliferative Effects Outshine Other Anthraquinones in Cancer Cell Lines
A comprehensive analysis of experimental data reveals rhein, an anthraquinone found in various medicinal plants, demonstrates significant inhibitory effects on cancer cell proliferation, often surpassing the potency of other closely related anthraquinones like aloe-emodin, emodin, and physcion. This guide provides a detailed comparison of their anti-proliferative activities, supported by experimental data, methodologies, and an examination of the underlying molecular mechanisms.
Comparative Anti-Proliferative Activity
A direct comparative study on leukemia cell lines highlights the superior efficacy of this compound and aloe-emodin over other anthraquinones. In the drug-sensitive CCRF-CEM leukemia cell line, aloe-emodin was the most potent, with an IC50 value of 9.872 μM, followed by this compound and emodin with IC50 values of 34.42 μM and 35.62 μM, respectively. Physcion was significantly less active, with an IC50 of 123.5 μM.[1] A similar trend was observed in the multidrug-resistant CEM/ADR5000 cell line.[1]
While direct comparative studies across a wide range of cancer types are limited, individual studies provide valuable insights into the anti-proliferative potential of these compounds. This compound has demonstrated broad-spectrum anti-cancer activity with varying IC50 values across different cancer cell lines, as detailed in the table below.
Quantitative Comparison of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other anthraquinones against various cancer cell lines, providing a quantitative measure of their anti-proliferative efficacy. Lower IC50 values indicate greater potency.
| Anthraquinone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-9 | Non-small cell lung cancer | 24.59 | [2] |
| H460 | Non-small cell lung cancer | 52.88 | [2] | |
| A549 | Non-small cell lung cancer | 23.9 | [2] | |
| HCT15 | Colorectal cancer | 41.25 (24h) | [2] | |
| HCT116 | Colorectal cancer | 47.77 (24h) | [2] | |
| DLD1 | Colorectal cancer | 46.51 (24h) | [2] | |
| HepaRG | Liver cancer | 77.97 (24h) | [2] | |
| Aloe-Emodin | CCRF-CEM | Leukemia | 9.872 | [1] |
| CEM/ADR5000 | Leukemia | 12.85 | [1] | |
| HCT116(p53+/+) | Colon cancer | 16.47 | [1] | |
| U87.MG | Glioblastoma | 21.73 | [1] | |
| MDA-MB-231 | Breast cancer | 22.3 | [1] | |
| Emodin | CCRF-CEM | Leukemia | 35.62 | [1] |
| CEM/ADR5000 | Leukemia | 35.27 | [1] | |
| MCF-7 | Breast cancer | 7.22 µg/mL | [3] | |
| Physcion | CCRF-CEM | Leukemia | 123.5 | [1] |
| CEM/ADR5000 | Leukemia | 74.79 | [1] |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound and other anthraquinones exert their anti-proliferative effects by modulating key signaling pathways that control cell growth, survival, and apoptosis.
This compound has been shown to inhibit the MAPK (mitogen-activated protein kinase) pathway, including ERK, JNK, and p38, which are crucial for cell growth.[4][5][6] It also suppresses the PI3K/Akt signaling cascade, a key regulator of cell survival. Furthermore, this compound interferes with the Wnt/β-catenin pathway, which is often dysregulated in cancer and leads to uncontrolled cell proliferation.[7]
Many anthraquinones, including this compound, aloe-emodin, and emodin, can induce apoptosis by increasing the production of reactive oxygen species (ROS).[2][8] This oxidative stress can activate the JNK pathway, leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other anthraquinones.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound or other anthraquinones. Include a vehicle-treated control group.[9]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[14]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.[17]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[18]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anti-proliferative effect of this compound, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect of this compound, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. protocols.io [protocols.io]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. cusabio.com [cusabio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corefacilities.iss.it [corefacilities.iss.it]
Synergistic Effects of Rhein with Chemotherapy Agents: A Comparative Guide
Rhein, an anthraquinone compound derived from medicinal plants such as Rhubarb, has demonstrated significant potential in cancer therapy.[1][2] Preclinical studies have highlighted its multi-targeted anticancer properties, including the induction of apoptosis, and inhibition of proliferation and angiogenesis.[1] A particularly promising area of research is the synergistic effect of this compound when combined with conventional chemotherapy agents.[2] This combination approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the side effects associated with standard chemotherapy.[1][2]
This guide provides a comparative overview of the synergistic effects of this compound with various chemotherapy drugs across different cancer types, supported by experimental data and detailed methodologies.
Synergistic Combinations of this compound with Chemotherapeutic Agents
This compound and Doxorubicin (DOX)
The combination of this compound and Doxorubicin has shown significant synergistic effects, particularly in breast cancer, by tackling multidrug resistance (MDR) and modulating the tumor microenvironment.
Key Findings:
-
Enhanced Cytotoxicity: A nanoformulation of this compound and DOX (RD NPs) demonstrated a synergistic effect against metastatic breast cancer cells (4T1), with a combination index (CI) value of 0.51.[3][4] This combination also showed a stronger ability to induce apoptosis compared to free DOX.[3][4]
-
Inhibition of Tumor Microenvironment: this compound potentiates the effects of DOX in triple-negative breast cancer (TNBC) by inhibiting cancer-associated fibroblasts (CAFs).[5] By suppressing the proliferation of CAFs, this compound helps to break down the stromal barrier, facilitating better penetration and efficacy of DOX in tumor spheres.[5][6]
-
Reversal of Multidrug Resistance: In liver cancer cells, this compound has been shown to reverse doxorubicin resistance by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening.[7]
Quantitative Data Summary: this compound + Doxorubicin
| Cancer Type | Cell Line | Key Parameter | Value | Reference |
| Metastatic Breast Cancer | 4T1 | Combination Index (CI) | 0.51 | [3][4] |
Mechanism of Synergy: this compound and Doxorubicin in TNBC
This compound disrupts the tumor microenvironment by targeting CAFs. In TNBC, CAFs create a dense extracellular matrix that acts as a physical barrier, limiting the access of chemotherapeutic drugs like DOX to cancer cells. This compound was found to strongly inhibit the proliferation of CAFs, thereby reducing the desmoplastic response and enhancing the antitumor efficacy of DOX.[5]
This compound and Cisplatin (CDDP)
The combination of this compound with Cisplatin, a widely used platinum-based chemotherapy drug, has shown promise in enhancing anticancer effects without compromising Cisplatin's efficacy.[8][9][10]
Key Findings:
-
Enhanced Antitumor Effect: In non-small-cell lung cancer (NSCLC) A549 cells, the combined use of this compound and Cisplatin notably amplified the anti-tumor effect, as evidenced by decreased cell viability.[11] This enhanced efficacy was also observed in Lewis lung carcinoma (LLC) tumor-bearing mice.[11]
-
No Interference with Efficacy: Importantly, this compound did not negatively affect the intrinsic anticancer activity of Cisplatin.[11]
-
Broad Applicability: Traditional Chinese medicine decoctions containing this compound as an active component have been shown to induce apoptosis in human lung cancer cells (A549) when combined with Cisplatin.[1]
This compound and Vincristine
This compound demonstrates a powerful ability to reverse multidrug resistance (MDR) when combined with Vincristine, primarily through the inhibition of P-glycoprotein (P-gp).
Key Findings:
-
Potent MDR Reversal: this compound is identified as a potent reverser of MDR in cancer.[12][13] The combination of 30 μM this compound and 1000 nM vincristine yielded a strong synergistic effect, achieving a very low combination index (CI) of 0.092 in the multi-drug-resistant KB/VIN cancer cell line.[12][13]
-
Dual P-gp Inhibition: this compound and its prodrug Diacerein inhibit the P-gp efflux pump through two mechanisms: direct functional inhibition and downregulation of P-gp expression by interfering with the STAT3 pathway.[12][13]
Quantitative Data Summary: this compound + Vincristine
| Cancer Type | Cell Line | Key Parameter | Value | Reference |
| Multidrug-Resistant Cancer | KB/VIN | Combination Index (CI) | 0.092 | [12][13] |
Mechanism of Synergy: this compound and Vincristine (MDR Reversal)
This compound reverses P-gp-mediated drug resistance by inhibiting the STAT3 signaling pathway. Activated STAT3 promotes the transcription of the ABCB1 gene, which codes for the P-gp efflux pump. By inhibiting STAT3, this compound downregulates P-gp expression, leading to increased intracellular accumulation of chemotherapy drugs like Vincristine and restoring their cytotoxic effects.[12][13]
This compound and Other Chemotherapy Agents
This compound's synergistic potential extends to other classes of chemotherapy drugs.
Quantitative Data Summary: this compound + Other Agents
| Agent | Cancer Type | Cell Lines | IC50 of this compound (µg/mL) | Key Finding | Reference |
| Mitomycin C (MMC) | Oral, Liver, Breast | KB, BEL-7402, MCF-7 | 11.5, 14.0, 18.4 | Synergistic effect found in all three cell lines; combination significantly enhanced apoptosis. | [14] |
| Paclitaxel (Taxol) | Breast Cancer | MCF-7, SK-Br-3, MDA-MB-231 | Not specified | This compound sensitizes breast cancer cells to taxol by decreasing p-EGFR levels. | [1] |
| Azacitidine | Acute Myeloid Leukemia (AML) | Not specified | Not specified | This compound exhibits synergistic antitumor effects when combined with azacitidine by targeting FTO and inhibiting the AKT/mTOR pathway. | [15] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Not specified | Not specified | Combination therapy with 5-FU is a common strategy for colorectal cancer. This compound's activity in CRC suggests potential for synergy. | [16][17] |
| Gemcitabine | Pancreatic Cancer | Not specified | Not specified | This compound sensitizes pancreatic cancer cells to EGFR inhibitors via STAT3, suggesting potential synergy with agents like Gemcitabine used in this cancer. | [1][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate the synergistic effects of this compound.
Cell Viability and Synergy Analysis (MTT Assay & Combination Index)
This protocol determines the cytotoxic effects of individual drugs and their combination, allowing for the calculation of the Combination Index (CI) to quantify synergy.
-
Cell Seeding: Plate cancer cells (e.g., 4T1, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin) in a suitable solvent like DMSO. Create a series of dilutions for each drug and for the combination at a constant molar ratio (e.g., 1:20 for DOX:GA).[19]
-
Treatment: Treat cells with varying concentrations of this compound alone, the chemotherapy agent alone, and the combination. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[16] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. The analysis will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[17]
In Vivo Tumor Xenograft Model
This protocol assesses the antitumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 A549 or 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomly assign mice into different treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, (4) this compound + Chemotherapy agent combination.
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., three times a week).[20]
-
Monitoring: Monitor mouse body weight and tumor volume regularly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.[16]
References
- 1. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition of metastatic breast cancer by dual-chemotherapy with excipient-free this compound/DOX nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound potentiates doxorubicin in treating triple negative breast cancer by inhibiting cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-based combination therapy for cancer | Semantic Scholar [semanticscholar.org]
- 11. This compound Alleviates Cisplatin-Induced Acute Kidney Injury via Downregulation of NOX4-COX2/PGFS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel application of this compound and its prodrug diacerein for reversing cancer-related multidrug resistance through the dual inhibition of P-glycoprotein efflux and STAT3-mediated P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [this compound induces apoptosis in cancer cells and shows synergy with mitomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exerts anti-multidrug resistance in acute myeloid leukemia via targeting FTO to inhibit AKT/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil Combined with Rutaecarpine Synergistically Suppresses the Growth of Colon Cancer Cells by Inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo [mdpi.com]
Comparative analysis of Rhein's effect on different cancer cell lines
Eine vergleichende Analyse der Wirkung von Rhein auf verschiedene Krebszelllinien
Einführung
This compound, ein Anthrachinon, das vor allem in Rhabarber vorkommt, hat in präklinischen Studien vielversprechende krebsbekämpfende Eigenschaften gezeigt.[1][2][3] Seine Wirksamkeit variiert jedoch je nach Art des Krebses. Diese Vergleichsanleitung bietet einen detaillierten Überblick über die Wirkung von this compound auf verschiedene Krebszelllinien, unterstützt durch experimentelle Daten, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zu unterstützen.
Zusammenfassung der zytotoxischen Aktivität
Die zytotoxische Wirkung von this compound wurde in einer Vielzahl von Krebszelllinien untersucht, wobei die halbmaximale Hemmkonzentration (IC50) ein wichtiger Indikator für die Wirksamkeit ist. Die nachstehende Tabelle fasst die IC50-Werte für this compound in verschiedenen Krebszelllinien zusammen.
| Krebsart | Zelllinie | IC50-Wert (µM) | Referenz |
| Lungenkrebs | PC-9 | 24.59 | [4] |
| A549 | 23.9 | [4] | |
| H460 | 52.88 | [4] | |
| Leberkrebs | HepG2 | 34.5 | [5] |
| BEL-7402 | 14.0 (µg/mL) | [6] | |
| Dickdarmkrebs | HCT116 | 15.4 | [7] |
| SW620 | 17.2 | [7] | |
| Brustkrebs | MCF-7 | 18.4 (µg/mL) | [6] |
| Mundkrebs | YD-10B | 106.8 | [8] |
| Ca9-22 | 90.96 | [8] |
Wirkung auf den Zellzyklus und die Apoptose
This compound übt seine krebsbekämpfende Wirkung hauptsächlich durch die Induktion von Zellzyklusstillstand und Apoptose (programmierter Zelltod) aus. Die spezifischen Effekte können je nach Zelltyp variieren.
| Krebsart | Zelllinie | Wirkung auf den Zellzyklus | Induktion der Apoptose | Referenz |
| Lungenkrebs | A549 | G0/G1-Stillstand | Ja | [1][3] |
| H460, PC-9 | G2/M-Stillstand | Ja | [9] | |
| Leberkrebs | HepG2, Huh7 | G0/G1-Stillstand | Ja | [2] |
| BEL-7402 | S-Phasen-Stillstand | Ja | [10][11] | |
| HepaRG | S-Phasen-Stillstand | Ja | [1] | |
| Dickdarmkrebs | HCT15, HCT116 | S-Phasen-Stillstand | Ja | [12] |
| Brustkrebs | MCF-7/HER2 | S-Phasen-Stillstand | Ja | [13] |
| MCF-7/VEC | G1-Phasen-Stillstand | Ja | [13] | |
| Gliom | F98 | Sub-S-Phasen-Stillstand | Ja | [1] |
| Hs683 | G2/M-Stillstand | Ja | [1] | |
| Mundkrebs | YD-10B, Ca9-22 | S-Phasen-Stillstand | Ja | [14] |
| Bauchspeicheldrüsenkrebs | Panc-1, MIAPaCa-2 | G1-Phasen-Stillstand | Ja | [15] |
Signalwege, die durch this compound beeinflusst werden
This compound moduliert mehrere wichtige Signalwege, die an der Proliferation, dem Überleben und der Metastasierung von Krebszellen beteiligt sind.
-
PI3K/Akt/mTOR-Signalweg: this compound hemmt die Phosphorylierung von Akt und unterdrückt dadurch diesen wichtigen Überlebenssignalweg in Brust-, Bauchspeicheldrüsen-, Magen- und Leukämiezellen.[1][14][15][16]
-
MAPK-Signalweg: this compound kann verschiedene Zweige des MAPK-Signalwegs (ERK, JNK, p38) in Dickdarm-, Gliom-, Magen- und Nierenzellkarzinomzellen modulieren, was zu einer verminderten Proliferation führt.[1][16][17][18]
-
STAT3-Signalweg: In Lungen-, Bauchspeicheldrüsen- und Dickdarmkrebszellen hemmt this compound die Phosphorylierung von STAT3, einem Transkriptionsfaktor, der an der Zellproliferation und dem Überleben beteiligt ist.[1][9][19]
-
NF-κB-Signalweg: this compound hat gezeigt, dass es die NF-κB-Aktivierung in Brust- und Dickdarmkrebszellen hemmt.[1][20]
-
ROS-vermittelte Signalwege: this compound kann die Produktion von reaktiven Sauerstoffspezies (ROS) in Brust- und Leberkrebszellen induzieren, was zu oxidativem Stress und anschließendem Zelltod führt.[2][13]
Bildunterschrift: Vereinfachtes Diagramm der von this compound beeinflussten Signalwege.
Experimentelle Protokolle
Die folgenden Abschnitte beschreiben detaillierte Methoden für Schlüssel-Experimente, die zur Bewertung der Wirkung von this compound verwendet werden.
Zellkultur
-
Zelllinien: Krebszelllinien werden von kommerziellen Anbietern (z. B. ATCC) bezogen.
-
Kulturmedium: Die Zellen werden in einem geeigneten Medium (z. B. DMEM, RPMI-1640) kultiviert, das mit 10 % fötalem Rinderserum (FBS), 100 U/ml Penicillin und 100 µg/ml Streptomycin ergänzt ist.
-
Inkubationsbedingungen: Die Kulturen werden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2 gehalten.
Zellviabilitäts-Assay (MTT-Assay)
Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.
-
Zellaussaat: Die Zellen werden in 96-Well-Platten mit einer Dichte von 5x10³ bis 1x10⁴ Zellen/Well ausgesät und 24 Stunden lang inkubiert.
-
Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von this compound (z. B. 0-200 µM) für 24, 48 oder 72 Stunden behandelt.
-
MTT-Inkubation: 20 µl MTT-Lösung (5 mg/ml in PBS) werden zu jedem Well gegeben und die Platten werden für 4 Stunden bei 37 °C inkubiert.
-
Formazan-Solubilisierung: Das Medium wird entfernt und 150 µl DMSO werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei 490 nm mit einem Mikroplatten-Lesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet.
Apoptose-Analyse (Flowzytometrie mit Annexin V/PI-Färbung)
Dieser Assay unterscheidet zwischen lebenden, apoptotischen und nekrotischen Zellen.
-
Zellbehandlung: Die Zellen werden wie für den Viabilitäts-Assay beschrieben behandelt.
-
Zellernte: Die Zellen werden geerntet, mit kaltem PBS gewaschen und in 1X Annexin-Bindungspuffer resuspendiert.
-
Färbung: 5 µl FITC-konjugiertes Annexin V und 5 µl Propidiumiodid (PI) werden zur Zellsuspension gegeben. Die Zellen werden 15 Minuten lang im Dunkeln bei Raumtemperatur inkubiert.
-
Analyse: Die Proben werden innerhalb von 1 Stunde mittels Durchflusszytometrie analysiert. Annexin V-positive/PI-negative Zellen werden als früh apoptotisch und Annexin V-positive/PI-positive Zellen als spät apoptotisch oder nekrotisch betrachtet.
Zellzyklusanalyse (Flowzytometrie mit Propidiumiodid-Färbung)
Dieser Assay bestimmt die Verteilung der Zellen in den verschiedenen Phasen des Zellzyklus.
-
Zellbehandlung und -ernte: Die Zellen werden wie oben beschrieben behandelt und geerntet.
-
Fixierung: Die Zellen werden durch tropfenweise Zugabe von eiskaltem 70%igem Ethanol fixiert und bei -20 °C für mindestens 2 Stunden gelagert.
-
Färbung: Die fixierten Zellen werden zentrifugiert, mit PBS gewaschen und in PBS mit PI (50 µg/ml) und RNase A (100 µg/ml) resuspendiert. Die Inkubation erfolgt für 30 Minuten bei 37 °C im Dunkeln.
-
Analyse: Der DNA-Gehalt wird mittels Durchflusszytometrie gemessen und die Zellzyklusverteilung (G0/G1, S, G2/M-Phasen) wird mit einer geeigneten Software analysiert.
Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf zur Bewertung der Wirkung von this compound.
Schlussfolgerung
This compound zeigt eine signifikante, aber differenzierte krebsbekämpfende Aktivität in einer Reihe von Krebszelllinien.[1][2][13][21] Seine Fähigkeit, Zellzyklusstillstand und Apoptose durch die Modulation kritischer Signalwege wie PI3K/Akt und MAPK zu induzieren, unterstreicht sein therapeutisches Potenzial.[1][15][16][18] Die in dieser Anleitung zusammengefassten Daten und Protokolle bieten eine wertvolle Ressource für die weitere Erforschung von this compound als potenziellem Mittel in der Krebstherapie. Zukünftige Studien sollten sich auf In-vivo-Modelle und Kombinationsbehandlungen konzentrieren, um die klinische Anwendbarkeit zu validieren.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The natural agent this compound induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [this compound induces apoptosis in cancer cells and shows synergy with mitomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound shows potent efficacy against non-small-cell lung cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and cell cycle arrest in human hepatocellular carcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo | MDPI [mdpi.com]
- 15. Inhibition of PI3K/AKT signaling via ROS regulation is involved in this compound-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis of AGS and MGC803 cells by regulating the Ras/PI3K/AKT and p38/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound sensitizes human pancreatic cancer cells to EGFR inhibitors by inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-induced apoptosis in colorectal cancer cell lines: A mechanistic study of the myeloid differentiation primary response gene 88/toll-like receptor 4/nuclear factor kappa-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rhein's Impact on MAPK/NF-κB Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of Rhein, a naturally occurring anthraquinone, on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Data is presented to objectively assess its performance against other established inhibitors.
This compound has demonstrated significant potential in modulating key signaling cascades implicated in inflammation and cancer.[1] This guide synthesizes experimental data to offer a clear perspective on its efficacy and mechanisms of action.
Quantitative Analysis of this compound's Inhibitory Activity
This compound's biological activity is dose-dependent, with varying half-maximal inhibitory concentrations (IC50) observed across different cell lines and experimental endpoints. The following tables summarize the available quantitative data for this compound and provide a comparative look at other well-established inhibitors of the MAPK and NF-κB pathways.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A498[2] | Renal Cell Carcinoma | ~60 | CCK-8 |
| 786-O[2] | Renal Cell Carcinoma | ~70 | CCK-8 |
| ACHN[2] | Renal Cell Carcinoma | ~80 | CCK-8 |
| YD-10B[3] | Oral Cancer | 106.8 | CCK-8 |
| Ca9-22[3] | Oral Cancer | 90.96 | CCK-8 |
| MGC-803[4] | Gastric Cancer | 94.26 | MTT |
| SK-BR-3[5] | Breast Cancer | 86 | Not Specified |
| HepG2[5] | Liver Cancer | 161.5 | Not Specified |
Table 2: Dose-Dependent Inhibition of MAPK/NF-κB Signaling by this compound
| Cell Line/Model | Target Protein | This compound Concentration (µM) | Observed Effect |
| Renal Cell Carcinoma Cells[2] | p-ERK, p-JNK | 60 | Marked reduction in phosphorylation. |
| Adenomyosis Model[6] | p-p65, p-AKT | Dose-dependent | Inhibition of phosphorylation. |
| RAW264.7 Macrophages[7] | p-p65 | 1, 5, 20 | Significant reduction in LPS-induced phosphorylation. |
| Bovine Articular Chondrocytes[8] | ERK1/ERK2 | 10 | Reduction of IL-1β-stimulated phosphorylation.[8] |
| Chronic Glomerulonephritis Rats[9] | Nuclear NF-κB | Not Specified | Decreased nuclear translocation of NF-κB.[9] |
Table 3: Comparative Inhibitors of MAPK and NF-κB Pathways
| Inhibitor | Target Pathway | Mechanism of Action | Reported IC50 |
| PD98059[10][11] | MAPK/MEK | A selective and reversible inhibitor of MEK1, preventing the activation of ERK1/2.[10][11] | 2-7 µM for MEK1, 50 µM for MEK2.[10] |
| U0126[12][13] | MAPK/MEK | A potent and selective non-competitive inhibitor of MEK1 and MEK2.[12][13] | Higher affinity for MEK1 than PD98059.[13] |
| BAY 11-7082[14][15] | NF-κB | Irreversibly inhibits IκBα phosphorylation, preventing the nuclear translocation of NF-κB.[14][15] | Effective concentrations for IKK inhibition are between 30 to 100 µM.[16] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Western Blotting for Phosphorylated MAPK and NF-κB Subunits
This protocol is designed to detect the phosphorylation status of proteins such as ERK, JNK, and p65.
-
Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK, anti-p65).
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or a stimulant (e.g., LPS) for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Visualize and capture images using a fluorescence microscope.
Conclusion
The presented data indicates that this compound is a potent inhibitor of both the MAPK and NF-κB signaling pathways. Its efficacy is demonstrated across a variety of cell lines, where it consistently reduces the phosphorylation of key signaling intermediates and inhibits the nuclear translocation of NF-κB. While direct comparative studies with other inhibitors are limited, the IC50 values and effective concentrations of this compound are within a pharmacologically relevant range. The provided experimental protocols offer a foundation for further investigation and cross-validation of this compound's impact on these critical cellular pathways. Researchers are encouraged to utilize this guide as a starting point for their own studies into the therapeutic potential of this compound.
References
- 1. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound promotes skin wound healing by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PD 98059 [sigmaaldrich.com]
- 12. invivogen.com [invivogen.com]
- 13. U0126 | Cell Signaling Technology [cellsignal.com]
- 14. BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
Rhein in the Clinical Landscape: A Meta-Analysis Comparison
For Researchers, Scientists, and Drug Development Professionals
Rhein, an active metabolite of diacerein, has garnered significant interest for its therapeutic potential across various diseases, notably osteoarthritis, diabetic nephropathy, and cancer. This guide provides a comparative meta-analysis of clinical and preclinical studies involving this compound and its prodrug diacerein, juxtaposed with current standard-of-care treatments. The information is intended to offer an objective overview to guide further research and development.
This compound/Diacerein in Osteoarthritis
Diacerein, which is metabolized to this compound, has been the subject of multiple clinical trials for osteoarthritis (OA), particularly of the knee and hip. Meta-analyses of these trials provide a solid evidence base for its efficacy and safety profile compared to placebo and non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary: Diacerein vs. Placebo and NSAIDs in Osteoarthritis
| Outcome Measure | Diacerein vs. Placebo (Active Treatment Phase) | Diacerein vs. Placebo (Follow-up Period) | Diacerein vs. NSAIDs (Active Treatment Phase) | Diacerein vs. NSAIDs (Follow-up Period) |
| Pain Reduction (Glass Score) | Superior to Placebo (1.50, 95% CI: 0.80-2.20)[1][2] | Superior to Placebo (2.67, 95% CI: 1.27-4.07)[3] | Similar to NSAIDs (-0.35, 95% CI: -1.11 to 0.41)[2] | Superior to NSAIDs (2.13, 95% CI: 1.32-2.93)[2] |
| Functional Improvement (Glass Score) | Superior to Placebo (1.49, 95% CI: 0.78-2.19)[3] | Not specified | Similar to NSAIDs (0.12, 95% CI: -0.68 to 0.93)[3] | Superior to NSAIDs (2.58, 95% CI: 1.71-3.45)[3] |
| Global Efficacy (Patient/Investigator Assessment) | Favorable but not always statistically significant improvement.[4][5] | Not specified | Outperformed NSAIDs in patient and investigator global assessments. | Not specified |
| Tolerability (Adverse Events) | Inferior to Placebo (higher incidence of diarrhea).[3][6] | Not specified | No significant difference in overall tolerability, though NSAIDs were associated with more severe events.[1][2] | Not specified |
Note: The Glass score is a standardized mean difference, with scores greater than 0.8 considered clinically relevant.[2]
Experimental Protocols: Diacerein in Osteoarthritis Clinical Trials
A common design for clinical trials of diacerein in knee osteoarthritis is a randomized, double-blind, placebo-controlled study.[4][5]
-
Participants: Patients fulfilling the American College of Rheumatology criteria for knee OA.[5]
-
Intervention: Typically, patients are randomized to receive diacerein (e.g., 50 mg twice daily) or a placebo.[4][7] Some trials include an active comparator arm with an NSAID like diclofenac.[8]
-
Duration: Treatment periods usually last for 16 weeks, with some studies including a follow-up period to assess residual effects.[4]
-
Primary Outcome Measures: The primary endpoint is often the assessment of pain on movement using a visual analog scale (VAS).[4][5]
-
Secondary Outcome Measures: These frequently include the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), WOMAC subscores, and patient/investigator global assessments of efficacy.[5] Safety and tolerability are monitored through the recording of adverse events.
Signaling Pathway of this compound in Osteoarthritis
This compound's therapeutic effects in osteoarthritis are attributed to its anti-inflammatory properties, primarily through the inhibition of interleukin-1β (IL-1β).[9] IL-1β is a key cytokine in the pathogenesis of OA, contributing to cartilage degradation and inflammation.
Caption: this compound's mechanism in OA involves inhibiting the IKKβ/NF-κB pathway, reducing IL-1β and subsequent inflammation and cartilage degradation.
This compound in Diabetic Nephropathy
While clinical data for this compound in diabetic nephropathy is limited, preclinical studies from a meta-analysis of animal models suggest a beneficial role.
Quantitative Data Summary: this compound in Animal Models of Diabetic Nephropathy
| Outcome Measure | Effect of this compound |
| Blood Glucose | Significant Reduction (P < 0.05)[10] |
| Serum Creatinine (Scr) | Significant Reduction (P < 0.05)[10] |
| Urine Protein | Significant Reduction (P < 0.05)[10] |
| Kidney Tubules Injury Index | Significant Reduction (P < 0.05)[10] |
| Relative Area of Kidney Collagen | Significant Reduction (P < 0.05)[10] |
| Transforming Growth Factor-β1 (TGF-β1) | Significant Reduction (P < 0.05)[10] |
| Malondialdehyde (MDA) | Significant Reduction (P < 0.05)[10] |
| Superoxide Dismutase (SOD) | Significant Increase (P < 0.05)[10] |
A small randomized controlled clinical trial in patients with type-2 diabetic nephropathy showed that this compound supplementation (5g/day) for 4-6 months significantly decreased total cholesterol, triglycerides, and serum TGF-β1 expression.[11]
Alternative Treatment: Renin-Angiotensin System (RAS) Blockade
The current standard of care for diabetic nephropathy involves stringent blood pressure control, often with RAS blockade using ACE inhibitors or ARBs. Landmark clinical trials like RENAAL and IDNT have demonstrated the renoprotective effects of ARBs.[12][13]
Experimental Workflow: Preclinical Meta-Analysis of this compound
The workflow for the systematic review and meta-analysis of preclinical data on this compound for diabetic nephropathy typically involves the following steps.
Caption: A typical workflow for conducting a meta-analysis of preclinical studies.
This compound in Cancer
The potential of this compound as an anticancer agent has been explored in numerous in vitro and in vivo studies. However, clinical trial data is currently lacking. The focus of research has been on its ability to modulate various signaling pathways involved in cancer progression.
Preclinical Findings: this compound's Anticancer Activity
Preclinical studies have shown that this compound can:
-
Suppress the growth of various cancer cells, including breast, colon, and lung cancer.[14][15]
-
Induce apoptosis (programmed cell death) in cancer cells.[14]
-
Inhibit cancer cell migration and invasion.[15]
-
Modulate signaling pathways such as the mTOR and Stat3/Snail/MMP2/MMP9 pathways.[15]
Alternative Treatment: Conventional Chemotherapy
For many cancers, such as non-small cell lung cancer (NSCLC), chemotherapy remains a cornerstone of treatment.[16] Common chemotherapy regimens for NSCLC often include platinum-based drugs like cisplatin or carboplatin in combination with other agents such as pemetrexed, gemcitabine, or taxanes.[17]
Logical Relationship: this compound's Potential in Overcoming Chemoresistance
Some preclinical evidence suggests that this compound may have a role in sensitizing cancer cells to conventional chemotherapy drugs, potentially overcoming drug resistance.[14]
Caption: this compound may enhance the efficacy of chemotherapy by overcoming drug resistance mechanisms.
Conclusion
The available evidence suggests that this compound, primarily through its prodrug diacerein, is an effective symptomatic treatment for osteoarthritis with a distinct safety profile compared to NSAIDs. Its potential in diabetic nephropathy is supported by strong preclinical data and limited clinical findings, warranting further investigation. In oncology, this compound remains an exploratory compound with promising preclinical activity that needs to be validated in human clinical trials. For researchers and drug developers, the existing data provides a strong rationale for further clinical evaluation of this compound and its derivatives, particularly in targeting inflammatory and metabolic diseases.
References
- 1. A meta-analysis of controlled clinical studies with diacerein in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. A meta-analysis of controlled clinical studies with diacerein in the treatment of osteoarthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Efficacy and safety of diacerein in osteoarthritis of the knee: a double-blind, placebo-controlled trial. The Diacerein Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, residual effectiveness and safety of diacerein in the treatment of knee osteoarthritis: A meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. scielo.br [scielo.br]
- 10. A Significant Association Between this compound and Diabetic Nephropathy in Animals: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Molecular Mechanism of this compound in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
A Comparative Guide to Rhein-Induced Cell Cycle Arrest in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhein's efficacy in inducing cell cycle arrest in pancreatic cancer cells against other therapeutic alternatives. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers and professionals in drug development.
Unveiling the Anti-Proliferative Power: How this compound Halts Pancreatic Cancer Cell Growth
This compound, a natural anthraquinone compound, has demonstrated significant anti-tumor effects by impeding the proliferation of pancreatic cancer cells.[1] Its primary mechanism of action involves inducing cell cycle arrest, effectively halting the continuous division of cancer cells. This guide delves into the specifics of this compound-induced cell cycle arrest, comparing its performance with other known therapeutic agents, and provides detailed experimental methodologies for the cited data.
Comparative Analysis of Cell Cycle Arrest in Pancreatic Cancer
The efficacy of this compound and other therapeutic agents in inducing cell cycle arrest is typically quantified by measuring the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after treatment. The following tables summarize the quantitative data from various studies on pancreatic cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Panc-1 | 50 | 24 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 | [1] |
| Panc-1 | 100 | 24 | 68.4 ± 3.1 | 21.5 ± 2.0 | 10.1 ± 0.9 | [1] |
| MIAPaCa-2 | 50 | 24 | 59.8 ± 2.8 | 28.3 ± 1.5 | 11.9 ± 1.0 | [1] |
| MIAPaCa-2 | 100 | 24 | 72.1 ± 3.5 | 18.7 ± 1.7 | 9.2 ± 0.8 | [1] |
Table 2: Comparison of Cell Cycle Arrest Induced by this compound and Alternative Agents in Pancreatic Cancer Cells
| Agent | Cell Line | Concentration | Treatment Duration (h) | Predominant Arrest Phase | Key Molecular Changes | Reference |
| This compound | Panc-1, MIAPaCa-2 | 50-100 µM | 24 | G1 | ↓ Cyclin D1, ↓ CDK4/6 | [1] |
| Apigenin | AsPC-1, CD18, MIA PaCa-2, S2-013 | 100 µM | 24 | G2/M | ↓ Cyclin A, ↓ Cyclin B, ↓ p-cdc2, ↓ p-cdc25 | [2][3] |
| PNU-74654 | BxPC-3, MiaPaCa-2 | 50-150 µM | 24 | G1 | ↓ Cyclin E, ↓ CDK2, ↑ p27 | [4][5] |
| Gemcitabine | PK-1 | 30 nM | 24-48 | S | ↑ G0/G1 phase cells, ↓ S phase cells initially, then S-phase arrest | [6][7] |
| Flavopiridol | MDA-MB-468 | 300 nM | 24 | G1 and G2 | ↓ CDK2 activity, ↓ CDK4 activity | [8] |
Delving into the Molecular Mechanisms: Signaling Pathways and Key Regulators
The induction of cell cycle arrest is a complex process governed by intricate signaling pathways and a host of regulatory proteins. The diagrams below illustrate the mechanisms through which this compound and its alternatives exert their anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Rhein
The following guide provides essential safety and logistical information for the proper disposal of Rhein, a substance classified as an irritant.[1] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles or safety glasses are necessary.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[2]
-
Respiratory Protection: In situations where dust may be generated, respiratory protection is required.[2][3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Chemical Formula | C₁₅H₈O₆[4] |
| Molar Mass | 284.22 g/mol [2][5][4] |
| Appearance | Yellowish-brown solid/powder or orange crystals.[5][4][6] |
| Melting Point | 321-322 °C |
| Boiling Point | 597.8 °C at 760 mmHg[5] |
| Solubility in Water | Insoluble[5][6]; less than 1 mg/mL.[4] |
| GHS Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Experimental Protocols: Disposal and Decontamination
The proper disposal of this compound must be conducted in accordance with applicable federal, state, and local regulations. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer drain.[7][8]
Step 1: Waste Identification and Labeling
-
Any unwanted this compound, including contaminated materials and rinsate from cleaning, must be treated as hazardous waste.[7]
-
Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[7]
Step 2: Waste Collection and Storage
-
Use a suitable container that is in good condition, free of leaks, and compatible with this compound.[7]
-
Keep the waste container tightly closed except when adding waste.[1][2][7]
-
Store the container in a designated, well-ventilated area away from incompatible materials.[1][2] Avoid exposure to direct sunlight and moisture.[2]
Step 3: Accidental Spill Cleanup
-
For Non-Emergency Personnel: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[3]
-
Containment: Prevent the spill from entering drains or waterways.[3]
-
Cleanup: Mechanically take up the spilled material, controlling for dust.[3] Clean the contaminated surfaces with an excess of water.[2]
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbents, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.
Step 4: Final Disposal
-
Dispose of the contents and container through an approved and licensed hazardous waste treatment and disposal facility.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] They will ensure the waste is managed and disposed of in compliance with all regulations.
Step 5: Empty Container Disposal
-
If a container held a toxic chemical like this compound, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[7]
-
This rinsate must be collected and treated as hazardous waste.[7]
-
After the solvent rinse, triple-rinse the container with water.[7] This water can then be discharged to the sanitary drain.[8]
-
Once properly decontaminated, the empty container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. astechireland.ie [astechireland.ie]
- 4. This compound | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (molecule) - Wikipedia [en.wikipedia.org]
- 6. This compound | 478-43-3 [chemicalbook.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling Rhein
This guide provides immediate, essential safety protocols and logistical information for handling Rhein in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is required:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[1] A face shield may be necessary for splash protection.[2]
-
Skin Protection :
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In well-ventilated areas, respiratory protection may not be required, but it is necessary if dust is generated.[3][4]
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Ventilation : Use only outdoors or in a well-ventilated area.[1] Ensure adequate ventilation to control airborne levels.[1]
-
Avoid Contact : Avoid contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene : Wash hands thoroughly after handling and before breaks.[1][3] Keep away from food, drink, and animal feedingstuffs.[3]
Storage:
-
Location : Store in a well-ventilated, dry place.[3][4] Store locked up.[1]
-
Conditions : Keep in a cool place.[3] Protect from direct sunlight and moisture.[4]
Emergency Procedures:
-
In Case of Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, consult an ophthalmologist.[3][4]
-
In Case of Ingestion : Rinse mouth with water. Call a doctor if you feel unwell.[3][4]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical constituents, and the generation date.[5][6]
-
Containerization : Use appropriate, leak-proof, and chemically compatible containers for waste storage.[5][7] Do not use metal cans.[7]
-
Segregation : Segregate this compound waste from incompatible materials. Specifically, do not store with:
-
Storage of Waste : Store waste containers in a designated, ventilated secondary containment area away from sinks or floor drains.[7][8]
-
Disposal : Dispose of contents and container to an appropriate treatment and disposal facility.[1] Do not dispose of down the drain unless explicitly permitted by local wastewater treatment authorities for specific, neutralized, and highly diluted solutions.[6][9]
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for this compound.
| Data Point | Value | Species | Test | Source |
| LD50 | > 2185.6 mg/kg | Mouse | Acute Toxicity (Oral) | [10][11] |
| LD50 | 2927.2 ± 1214.4 mg/kg | Mouse | Acute Toxicity (Oral) | [12] |
| Minimum Lethal Dose | 2000 mg/kg | Mouse | Acute Toxicity (Oral) | [12] |
| IC50 (24h) | 94.5 µmol/L | H9c2 Cells | Cytotoxicity Assay | [11] |
| IC50 (48h) | 45.9 µmol/L | H9c2 Cells | Cytotoxicity Assay | [11] |
Experimental Protocols
Methodology for Acute Oral Toxicity Study in Mice
This protocol is based on the methodology described in the acute toxicity studies of this compound.[10][12]
-
Animal Model : Kunming (KM) mice are used for the study.
-
Grouping : Animals are randomized into control and treatment groups.
-
Administration : this compound is administered to the treatment groups via intragastric gavage. A single dose is given (e.g., 4000 mg/kg). The control group receives the vehicle.
-
Observation : Mice are observed for mortality and clinical signs of toxicity over a period of 14 days.
-
Data Analysis : The Lethal Dose 50 (LD50) is calculated using statistical methods such as the Bliss method.
This compound-Induced Hepatotoxicity Pathway
This compound has been shown to induce liver injury through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis.[10][12]
References
- 1. echemi.com [echemi.com]
- 2. BVL - Personal protective equipment [bvl.bund.de]
- 3. astechireland.ie [astechireland.ie]
- 4. lobachemie.com [lobachemie.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 10. Acute and subchronic toxicity studies of this compound in immature and d-galactose-induced aged mice and its potential hepatotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
